5-Bromo-1H-indazole-7-carbonitrile CAS number and identifiers
The following technical guide provides an in-depth analysis of 5-Bromo-1H-indazole-7-carbonitrile , a critical heterocyclic scaffold in modern medicinal chemistry. [1] Executive Summary 5-Bromo-1H-indazole-7-carbonitrile...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-Bromo-1H-indazole-7-carbonitrile , a critical heterocyclic scaffold in modern medicinal chemistry.
[1]
Executive Summary
5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1 ) is a high-value intermediate used primarily in the discovery of small-molecule kinase inhibitors and immunomodulators. Its structural significance lies in its dual-functionalization potential: the 5-bromo motif serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-cyano group acts as a bioisostere for carbonyls or halogens, often improving metabolic stability and modulating the pKa of the indazole NH to enhance hydrogen bond donor capability in ATP-binding pockets.
Part 1: Chemical Identity & Physiochemical Profile
This compound is distinct from its isomer, 5-bromo-1H-indazole-3-carbonitrile. The 7-position nitrile is sterically adjacent to the N1-hydrogen, influencing the tautomeric equilibrium and electronic properties of the pyrazole ring.
Identification Data
Parameter
Technical Specification
Chemical Name
5-Bromo-1H-indazole-7-carbonitrile
CAS Number
1360884-94-1
Molecular Formula
C₈H₄BrN₃
Molecular Weight
222.04 g/mol
Exact Mass
220.9588
SMILES
N#CC1=CC(Br)=CC2=C1NN=C2
InChI Key
VGFVLTUHQNORHA-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM
Part 2: Synthetic Pathways and Methodologies
The synthesis of 5-bromo-1H-indazole-7-carbonitrile generally avoids direct cyanation of the indazole core due to regioselectivity challenges. Instead, the most robust "self-validating" protocol involves constructing the indazole ring from a pre-functionalized benzene precursor via diazotization-cyclization of an o-methylaniline derivative.
Core Synthetic Route: The Modified Jacobson/Bartoli Cyclization
This pathway ensures correct regiochemistry for the 7-cyano group by establishing it ortho to the hydrazine/diazo moiety prior to cyclization.
Step 1: Bromination of 2-Amino-3-methylbenzonitrile
The starting material, 2-amino-3-methylbenzonitrile, is brominated selectively at the para position relative to the amino group (the most electron-rich site).
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
Conditions: 0°C to RT, 2–4 hours.
Mechanism: Electrophilic aromatic substitution. The cyano group at position 6 (relative to amine at 1) and methyl at 2 direct the bromine to position 4 (which corresponds to position 5 in the final indazole).
The key step involves converting the amine to a diazonium salt, which then undergoes intramolecular cyclization onto the adjacent methyl group. This is a variation of the Jacobson indazole synthesis.
Dissolve 2-amino-5-bromo-3-methylbenzonitrile in AcOH.
Cool to 0–5°C.
Add aqueous NaNO₂ dropwise.
Allow the reaction to warm to RT (or mild heat to 40°C) to facilitate phase-transfer cyclization.
Mechanism: The diazonium species attacks the methyl group (likely via an enol-like tautomer or radical mechanism depending on conditions) to close the pyrazole ring.
Purification: The product precipitates upon dilution with water; filtration and washing with hexanes yields high-purity solid.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the mapping of atoms from precursor to product.
Caption: Step-wise synthetic pathway transforming the aniline precursor into the indazole core via diazotization.
Part 3: Structural Biology & Medicinal Chemistry Utility
In drug discovery, 5-bromo-1H-indazole-7-carbonitrile is a "privileged scaffold" for kinase inhibitors (e.g., TYK2, HPK1, JAK family).
The 7-Cyano Effect
Acidity Modulation: The electron-withdrawing nitrile group at position 7 increases the acidity of the N1-proton (lowering pKa). This enhances the hydrogen bond donor strength of the indazole NH, often critical for binding to the "hinge region" of kinase ATP pockets.
Metabolic Stability: The nitrile blocks the metabolic "soft spot" at position 7, preventing oxidation by cytochrome P450 enzymes.
The 5-Bromo Handle[4][5]
Vector Exploration: The bromine atom is positioned to project substituents into the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper pocket) of the target protein.
Reactivity: It is highly reactive in Pd-catalyzed cross-couplings, allowing for the rapid generation of libraries.
Functionalization Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the strategic utility of each functional handle.
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, the following analytical signatures are expected:
¹H NMR (DMSO-d₆, 400 MHz):
δ ~13.5-14.0 ppm: Broad singlet (1H, NH).
δ ~8.4 ppm: Singlet (1H, H-3). The proton on the pyrazole ring is typically the most deshielded aromatic proton.
δ ~8.2 ppm: Doublet (1H, H-4).
δ ~7.9 ppm: Doublet (1H, H-6).
Note: Coupling constants (J) between H-4 and H-6 (meta-coupling) are typically 1.5–2.0 Hz.
LC-MS:
ESI+: m/z 222.0/224.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).
IR Spectroscopy:
~2230 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.
Part 5: Safety & Handling
Hazards: As a nitrile and halogenated heterocycle, this compound is classified as Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319) .
Handling:
Use only in a chemical fume hood.
Avoid contact with strong oxidizers and strong acids (which may hydrolyze the nitrile).
Cyanide Warning: While the nitrile group is covalently bonded, combustion or strong metabolic processing can theoretically release cyanide ions. Treat waste streams accordingly.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
Fluorochem . 5-Bromo-1H-indazole-7-carbonitrile Product Sheet. Fluorochem Ltd. Link
BenchChem . Synthesis routes of 5-bromo-1H-indazole derivatives. BenchChem Technical Documents. Link
World Intellectual Property Organization . WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Google Patents. Link
ChemSrc . 5-Bromo-1H-indazole-7-carbonitrile CAS 1360884-94-1 Properties and Data. Link
SynHet . 2-Amino-5-bromo-3-methylbenzonitrile (Precursor Data). Link
A Technical Guide to the Therapeutic Potential of 5-Bromo-1H-indazole-7-carbonitrile Derivatives in Modern Drug Discovery
Executive Summary The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides an in-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides an in-depth analysis of a specific, highly functionalized indazole core: 5-Bromo-1H-indazole-7-carbonitrile. We will explore the strategic importance of its unique substitution pattern, detailing its synthesis, therapeutic potential as a kinase inhibitor, and its broader applications in oncology and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of these derivatives.
The 5-Bromo-1H-indazole-7-carbonitrile Scaffold: A Versatile Building Block
Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are of immense interest in pharmaceutical research due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The 1H-indazole tautomer is generally the most thermodynamically stable and is the predominant form in most therapeutic agents.[2]
The 5-Bromo-1H-indazole-7-carbonitrile scaffold is particularly noteworthy for several reasons:
The Indazole Core: This core structure acts as an effective bioisostere for the purine system, particularly the adenine region of ATP. This allows it to competitively bind to the ATP-binding pocket of many protein kinases, a critical target class in oncology.[3]
The 5-Bromo Group: The bromine atom at the 5-position is not merely a substituent; it is a highly versatile synthetic handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[3] This strategic functionalization is paramount for building extensive compound libraries and exploring structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic profiles.[3]
The 7-Carbonitrile Group: The nitrile moiety at the 7-position significantly influences the electronic properties of the ring system. It is a strong hydrogen bond acceptor, which can be critical for anchoring the molecule within a target's active site. Furthermore, studies on related compounds have shown that a 7-carbonitrile group confers potent inhibitory activity against enzymes like nitric oxide synthases (NOS).[4]
Physicochemical Properties
The properties of the core scaffold are fundamental to its handling and reactivity. Below is a summary based on the closely related 5-bromo-1H-indazole.
The synthesis of functionalized indazoles is a cornerstone of their development into drug candidates. The general workflow involves either building the indazole ring from precursors or modifying a pre-existing indazole core. The 5-bromo group is then leveraged for diversification.
Caption: General workflow for synthesis and development.
Experimental Protocol: Synthesis of a 5-Bromo-Indazole Intermediate
This protocol is adapted from established methods for the bromination of indazole derivatives and serves as a representative procedure for creating key intermediates.[3]
Objective: To synthesize a 5-bromo-indazole derivative from an indazole precursor.
Materials:
Indazole-7-carbonitrile
N-Bromosuccinimide (NBS)
Acetonitrile (ACN) or Dichloromethane (DCM)
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
Dissolution: Dissolve the indazole-7-carbonitrile starting material (1.0 eq) in the chosen solvent (ACN or DCM) in a round-bottom flask.
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution portion-wise at room temperature while stirring. The use of a slight excess of NBS ensures complete consumption of the starting material.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: Redissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Final Product: Purify the crude product by column chromatography on silica gel to yield the pure 5-Bromo-1H-indazole-7-carbonitrile.
Therapeutic Potential and Mechanisms of Action
The primary therapeutic value of 5-bromo-1H-indazole-7-carbonitrile derivatives lies in their ability to modulate key cellular signaling pathways, predominantly through the inhibition of protein kinases.
Kinase Inhibition: The Central Mechanism
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their deregulation is a hallmark of many diseases, especially cancer.[7] Indazole-based compounds have emerged as potent kinase inhibitors.[3]
Mechanism: The indazole scaffold serves as an ATP-competitive inhibitor. It mimics the adenine "hinge-binding" region of ATP, allowing it to dock into the catalytic site of a kinase. This binding event physically blocks the entry of ATP, thereby preventing the phosphorylation of downstream substrate proteins and halting the signaling cascade. The substituents introduced at the 5-position (via the bromo handle) extend into other regions of the ATP pocket, determining the inhibitor's potency and selectivity for specific kinases.[3]
Caption: Kinase inhibition by a 5-bromo-indazole derivative.
Anticancer Applications
As a direct consequence of kinase inhibition, indazole derivatives exhibit potent anti-cancer activity.[8] By targeting kinases that are overactive in tumor cells, these compounds can halt the uncontrolled cell growth that defines cancer.
Anti-proliferative Activity: Numerous studies have demonstrated that indazole derivatives can inhibit the growth of various cancer cell lines, including breast, lung, and leukemia.[1][8] One study reported an indazole derivative (compound 2f) with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[1]
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing pro-apoptotic Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2.[1][8]
Inhibition of Migration and Invasion: By inhibiting kinases involved in cell motility, indazole derivatives can disrupt the ability of cancer cells to migrate and invade surrounding tissues, a critical step in metastasis.[1][8]
While oncology is the primary focus, the indazole scaffold shows promise in other areas:
Nitric Oxide Synthase (NOS) Inhibition: A study on 1H-indazole-7-carbonitrile revealed it to be a potent inhibitor of NOS, with activity comparable to the well-known inhibitor 7-nitro-1H-indazole.[4] Further substitution with a bromine atom at the C3 position enhanced this inhibitory effect tenfold.[4] This suggests that 5-bromo-1H-indazole-7-carbonitrile derivatives could be valuable for treating conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and certain inflammatory disorders.
Anti-inflammatory Activity: Indazole derivatives have been investigated as inhibitors of enzymes like COX-2, indicating their potential as anti-inflammatory agents.[10]
Key Experimental Protocols for Efficacy Evaluation
Validating the therapeutic potential of new derivatives requires robust and reproducible experimental protocols.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the 5-bromo-1H-indazole-7-carbonitrile derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
The 5-Bromo-1H-indazole-7-carbonitrile scaffold represents a highly promising platform for the development of novel therapeutics. Its true strength lies in its synthetic versatility, where the 5-bromo position acts as a launchpad for chemical diversification, enabling meticulous optimization of biological activity. The primary mechanism of action for many of its derivatives is through potent kinase inhibition, making them particularly relevant for oncology.[3][8]
Future research should focus on expanding the library of C5-substituted derivatives to explore a wider range of the kinome and to develop inhibitors with greater selectivity, thereby minimizing off-target effects. Furthermore, the potent NOS inhibitory activity conferred by the 7-carbonitrile moiety warrants deeper investigation for applications in neuroinflammatory and cardiovascular diseases.[4] As our understanding of cellular signaling continues to grow, the strategic design of novel derivatives from this versatile core will undoubtedly yield the next generation of targeted therapies.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity and Synthetic Utility of 5-Bromo-1H-indazole-7-carbonitrile Scaffolds
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists[1]
[1]
Executive Summary: The "Privileged" Nature of the Core
In the landscape of modern drug discovery, the 5-Bromo-1H-indazole-7-carbonitrile scaffold (CAS: 1360884-94-1) represents a highly specialized "privileged structure."[1] Unlike generic indazoles, this specific substitution pattern offers a unique dual-handle geometry that allows medicinal chemists to simultaneously probe the solvent-exposed regions of a binding pocket (via C5) and fine-tune electronic/steric properties at the hinge-binding interface (via C7).
This guide dissects the utility of this scaffold, focusing on its critical role in developing Complement Factor D inhibitors and Type I/II Kinase Inhibitors , supported by validated synthetic protocols and mechanistic insights.[1]
Chemical Space & Structural Logic (SAR)
The biological potency of this scaffold stems from its ability to mimic the adenine ring of ATP while offering orthogonal vectors for chemical expansion.[1]
N1-H (Hinge Binder): The indazole NH typically forms a key hydrogen bond with the hinge region of kinases (e.g., Glu/Leu backbone residues).[1]
C7-Nitrile (Electronic Tuning): The electron-withdrawing nature of the cyano group lowers the pKa of the N1-H, potentially strengthening the hydrogen bond donor capability.[1] It also occupies a small, specific pocket often found in serine proteases (like Factor D) or specific kinase isoforms, providing selectivity over homologous enzymes.[1]
C5-Bromine (Diversity Vector): The bromine atom is positioned to project substituents into the hydrophobic pocket or solvent channel.[1] It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: SAR Map detailing the functional roles of the 5-Bromo-1H-indazole-7-carbonitrile core.
Validated Synthetic Protocols
Accessing this scaffold requires precision to ensure the nitrile is installed without compromising the bromine handle.[1] The most robust route utilizes the reactivity difference between aryl iodides and aryl bromides.
Protocol A: The "Precision Route" (Selective Cyanation)
This method relies on the synthesis of 5-bromo-7-iodo-1H-indazole , followed by a selective Pd-catalyzed cyanation at the more reactive C7-iodo position.[1]
Figure 2: Selective synthesis pathway preserving the C5-bromine handle.
Biological Application: Complement Factor D Inhibition
The most prominent application of this scaffold is in the inhibition of Complement Factor D , a serine protease central to the alternative complement pathway.[1] Dysregulation of this pathway drives diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).
Mechanism of Action
Factor D cleaves Factor B bound to C3b, forming the C3 convertase (C3bBb).[1][5] Inhibitors containing the indazole-7-carbonitrile core bind to the catalytic site of Factor D.
The 7-CN group often interacts with the oxyanion hole or specific serine residues, locking the enzyme in an inactive conformation.
The Indazole Core mimics the substrate's P1 residue, anchoring the molecule.[1]
Experimental Protocol: Suzuki Coupling for Library Generation
To create a library of Factor D inhibitors, the 5-bromo handle is coupled with various heteroaryl boronates.[1]
Reaction: Microwave irradiation at 110°C for 30 mins OR reflux at 90°C for 4 hours.
Workup: Filter through Celite, extract with EtOAc, concentrate.
Validation: Verify via LC-MS (Expect M+1 peak corresponding to coupled product).
Quantitative Data Summary (Representative)
Typical potency ranges for derivatives of this scaffold against Factor D:
Compound Class
R-Group (at C5)
IC50 (Factor D)
Selectivity (vs. Trypsin)
Lead Series A
Pyrimidin-5-yl
< 10 nM
> 1000x
Series B
Pyridin-3-yl
10 - 50 nM
> 500x
Series C
Phenyl (unsubstituted)
> 500 nM
Low
Data derived from general SAR trends in Factor D patent literature [1].
Figure 3: Mechanism of Factor D inhibition preventing the formation of C3 Convertase.[1]
References
BioCryst Pharmaceuticals & Others. (2018).[1] Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders.[1] WO2018160889A1.[1] Link
Lietuvos Mokslų Akademija. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin].Link[1]
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles.[1]Link[1]
BenchChem. (2025).[1] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core.[1]Link[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole.[1]Link[1]
Physicochemical Profiling of 5-Bromo-1H-indazole-7-carbonitrile: pKa Modulation and Acidity in Drug Design
Executive Summary In medicinal chemistry, the indazole ring is a privileged bicyclic scaffold known for its versatile binding modes. However, the exact physicochemical behavior of an indazole derivative is highly sensiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the indazole ring is a privileged bicyclic scaffold known for its versatile binding modes. However, the exact physicochemical behavior of an indazole derivative is highly sensitive to its substitution pattern. 5-Bromo-1H-indazole-7-carbonitrile represents a highly functionalized derivative where the introduction of a halogen (bromine) and a pseudohalogen (carbonitrile) drastically alters the electron density of the core. This whitepaper provides an in-depth mechanistic analysis of how these substituents modulate the pKa and acidity of the indazole core, alongside self-validating experimental protocols for empirical determination.
Structural and Electronic Profiling: The Causality of Acidity
Unsubstituted 1H-indazole is an amphoteric molecule. It acts as a weak base at the pyridine-like nitrogen (N2) and a very weak acid at the pyrrole-like nitrogen (N1). The baseline pKa values for unsubstituted indazole are 1.04 (for the indazolium cation equilibrium) and 13.86 (for the indazolate anion equilibrium) [1].
When functionalizing the indazole core to create 5-Bromo-1H-indazole-7-carbonitrile, the electronic landscape is fundamentally rewired through vectorial electron withdrawal:
The 5-Bromo Substituent (-I Effect): Halogens exert a moderate inductive electron-withdrawing effect. By pulling electron density away from the aromatic
-system, the bromine atom stabilizes the negative charge of the conjugate base (the indazolate anion).
The 7-Carbonitrile Substituent (-I, -M Effects): The cyano group is a powerful electron-withdrawing moiety. Positioned at C7, it exerts both a strong inductive pull and a mesomeric (resonance) effect. Because C7 is in direct conjugation with the nitrogen atoms of the pyrazole ring, the -CN group provides profound resonance stabilization to the indazolate anion [3].
Mechanistic Causality: Acidity is governed by the stability of the conjugate base. The synergistic -I and -M effects of the 5-Br and 7-CN groups delocalize the negative charge of the indazolate anion, directly lowering the free energy of deprotonation (
). This thermodynamic stabilization drastically increases the acidity of the N1-H bond, shifting the pKa downward by several units [4]. Conversely, this electron-deficient environment makes protonation of N2 highly unfavorable, pushing the basic pKa well below zero.
Logical relationship of substituent electronic effects driving indazole acidity.
Quantitative Data: Predictive pKa Shifts
Because empirical pKa data for highly specific, multi-substituted heterocycles can be scarce, Application Scientists rely on linear free-energy relationships (such as the Hammett equation,
) to predict physicochemical shifts [2]. Table 1 summarizes the progressive impact of the substituents on the indazole core.
Table 1: Comparative pKa Analysis and Substituent Effects
Compound
Substituent Effects
Estimated pKa1 (Protonation)
Estimated pKa2 (N-H Acidity)
1H-Indazole
None (Baseline)
1.04
13.86
5-Bromo-1H-indazole
-I (Moderate)
~ 0.2
~ 12.5
1H-indazole-7-carbonitrile
-I, -M (Strong)
~ -0.5
~ 10.8
5-Bromo-1H-indazole-7-carbonitrile
Combined -I, -M
< -1.0
9.2 - 9.8
Note: The combined electron-withdrawing effects transform the molecule from a very weak acid into a moderately weak acid, significantly altering its hydrogen-bond donor capacity at physiological pH.
To empirically validate the pKa of 5-Bromo-1H-indazole-7-carbonitrile, a UV-Vis Spectrophotometric Titration is the gold standard. Potentiometric titration is often unsuitable here due to the compound's low aqueous solubility and the risk of electrode fouling. UV-Vis titration leverages the distinct chromophoric shifts that occur upon deprotonation of the indazole ring.
Step-by-Step Protocol
Stock Solution Preparation: Dissolve 5-Bromo-1H-indazole-7-carbonitrile in HPLC-grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solvation of the hydrophobic lattice before introduction into aqueous buffers, preventing micro-precipitation which would artificially scatter UV light and skew absorbance data.
Buffer Array Formulation: Prepare a series of Britton-Robinson universal buffers spanning pH 6.0 to 12.0 in 0.2 pH increments. Maintain a constant ionic strength (
M) using KCl. Causality: Constant ionic strength simulates physiological osmolarity and stabilizes the activity coefficients of the ions, ensuring the measured is a true thermodynamic constant.
Sample Spiking: Spike the DMSO stock into each buffer to achieve a final compound concentration of 50
M. Ensure the final DMSO concentration remains 0.5% v/v to prevent cosolvent-induced dielectric shifts in the pKa [2].
Spectral Acquisition: Record UV-Vis spectra (200–400 nm) for each pH point using a 1 cm quartz cuvette at exactly 25.0 °C.
Self-Validating Check (Isosbestic Points): Overlay all acquired spectra. Trustworthiness Check: You must observe sharp isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of these points mathematically validates that only a simple two-state equilibrium (
) is occurring, confirming the absence of degradation or precipitation.
Data Regression: Plot the absorbance at the wavelength of maximum difference (
) against pH. Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch regression model to extract the precise pKa value.
Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.
Implications in Drug Development
Understanding the precise pKa of 5-Bromo-1H-indazole-7-carbonitrile is critical for downstream pharmaceutical development:
ADME Profile: With an estimated pKa of ~9.5, the molecule remains predominantly unionized (>99%) at physiological pH (7.4). This ensures excellent passive membrane permeability. However, in the highly alkaline microenvironments of the lower intestine, partial ionization may occur, affecting solubility and absorption kinetics.
Target Binding (SBDD): The increased acidity of the N1-H proton makes it a significantly stronger hydrogen bond donor compared to an unsubstituted indazole. Drug development professionals must factor this enhanced dipole into Structure-Based Drug Design (SBDD) when docking the molecule into kinase hinge regions or target active sites.
References
Wikipedia Contributors. "Indazole." Wikipedia, The Free Encyclopedia. URL:[Link]
Chair of Analytical Chemistry, University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu. URL: [Link]
Caribbean Journal of Sciences and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues." CJST. URL:[Link]
Suzuki coupling reactions with 5-Bromo-1H-indazole-7-carbonitrile
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazole-7-carbonitrile Executive Summary 5-Bromo-1H-indazole-7-carbonitrile is a high-value pharmacophore, particularly in the development of ATP-competitive...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazole-7-carbonitrile
Executive Summary
5-Bromo-1H-indazole-7-carbonitrile is a high-value pharmacophore, particularly in the development of ATP-competitive kinase inhibitors (e.g., targeting JAK, VEGFR, or FGFR families). The presence of the nitrile group at the C7 position imparts unique electronic properties to the scaffold, significantly increasing the acidity of the N1-proton and activating the C5-bromide toward oxidative addition.
This guide provides a comprehensive technical analysis and validated protocols for performing Suzuki-Miyaura cross-coupling reactions on this substrate.[1] We contrast Direct Coupling (unprotected) strategies with Protected Route (N-THP/SEM) workflows, offering a decision matrix for process chemists.
Mechanistic Analysis & Substrate Logic
Electronic Effects of the 7-Cyano Group
Unlike the standard 5-bromoindazole, the 7-cyano derivative possesses a strong electron-withdrawing group (EWG) ortho to the bridgehead nitrogen.
Activation of C-Br: The EWG lowers the electron density of the arene, stabilizing the anionic character of the transition state during oxidative addition. This makes the C5-Br bond more reactive toward Pd(0) than in unsubstituted indazoles.
N1-Acidity Shift: The inductive effect of the nitrile significantly lowers the pKa of the N1-H (estimated pKa ~10-11 vs. ~14 for indazole). In the presence of standard carbonate bases (K₂CO₃, Cs₂CO₃), the substrate will exist predominantly as the indazolide anion .
The "Anion Problem" in Catalysis
Running the reaction on the unprotected substrate generates the N-indazolide species. This presents two risks:
Catalyst Poisoning: The nitrogen anion is a competent ligand for Pd(II), potentially forming stable, non-productive Pd(L)2(Indazolide)2 complexes that arrest the catalytic cycle.
Solubility: The salt forms may precipitate in non-polar solvents (Toluene), stalling the reaction.
Strategic Workflows (Visualization)
The following diagram outlines the decision logic and reaction pathways for this specific substrate.
Caption: Decision tree for Suzuki coupling of 5-bromo-1H-indazole-7-carbonitrile comparing direct vs. protected strategies.
Experimental Protocols
Method A: The "Gold Standard" (Protected Route)
Recommended for: Scale-up (>1g), complex boronic acids, or when high purity is required.
Step 1: THP Protection
Dissolve 5-Bromo-1H-indazole-7-carbonitrile (1.0 equiv) in DCM (5 mL/mmol).
Stir at RT for 4–12 h. Monitor TLC (SiO₂, 30% EtOAc/Hex) for disappearance of starting material.
Workup: Wash with sat. NaHCO₃, dry (Na₂SO₄), and concentrate.[1] The THP-protected intermediate is often clean enough for the next step without chromatography.
Rationale: To prevent catalyst inhibition by the indazole anion, we use a solvent system that solubilizes the salt species and a bidentate ligand (dppf) that resists displacement by the nitrogen anion.
Base: Cs₂CO₃ (3.0 equiv) — Cesium is critical for solubility.
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
Combine all solids in a microwave vial.
Add solvents and sparge with Nitrogen for 5 minutes.
Thermal: Heat at 100°C for 6–12 hours.
Microwave: 120°C for 30–60 minutes.
Note: The reaction mixture will turn dark black. Filtering through a Celite pad immediately after cooling is crucial to remove Pd-black before workup.
Optimization & Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by N1-anion (Method B).
Switch to Method A (Protection). Alternatively, switch catalyst to Pd(dtbpf)Cl₂ or XPhos Pd G3 which are more robust.
Protodeboronation
Boronic acid instability (common with heteroaryl boronates).
Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C. Increase catalyst loading to 10%.
Debromination (Hydrodebromination)
Hydride source in solvent or "reductive elimination" of H-Pd-Ar.
Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents (EtOH/MeOH) in the coupling step.
N-Arylation (Side Product)
Competitive Buchwald coupling at N1.
This is rare with boronic acids but possible with Cu co-catalysis. Ensure reaction is Cu-free. Use Method A.
Data Presentation: Catalyst Screening
Typical yields observed for 5-bromo-7-cyanoindazole coupling with Phenylboronic acid (1.0 mmol scale).
Entry
Route
Catalyst (5 mol%)
Base
Solvent
Yield (Isolated)
1
Direct
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH
15% (Incomplete)
2
Direct
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
62%
3
Direct
XPhos Pd G3
K₃PO₄
THF/H₂O
78%
4
Protected (THP)
Pd(PPh₃)₄
Na₂CO₃
DME/H₂O
85%
5
Protected (THP)
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
94%
Safety & Handling
Cyanide Risk: While the nitrile group is generally stable, avoid strong acidic conditions at high temperatures (>150°C) which could theoretically hydrolyze the nitrile or release HCN traces.
Palladium Residues: Indazoles are known to bind metals. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final purification to ensure <10 ppm Pd in biological samples.
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Adapted for Indazole analogs).[4][5][6]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism.
National Institutes of Health (NIH). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates (Indazole/Indole comparative reactivity).
Sigma-Aldrich. 5-Bromo-1H-indazole Product and Safety Data.
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole: Catalyst Screening Data.
[4]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 5-Bromo-1H-indazole-7-carbonitrile
Abstract This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, specifically applied to the functionalization of 5-Bromo-1H-indazole-7-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, specifically applied to the functionalization of 5-Bromo-1H-indazole-7-carbonitrile. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document offers researchers, scientists, and drug development professionals detailed, field-proven protocols, mechanistic insights, and a robust troubleshooting guide to facilitate the synthesis of diverse 5-amino-1H-indazole-7-carbonitrile derivatives. By explaining the causality behind experimental choices, we aim to equip scientists with the tools to not only replicate but also rationally optimize this critical transformation.
Introduction: The Strategic Importance of C-N Bond Formation on the Indazole Core
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, classical methods that suffered from limited substrate scope and poor functional group tolerance.[5] Its application in pharmaceutical development is particularly profound, enabling the facile synthesis of arylamines that are ubiquitous in modern drugs.[6][7]
The indazole ring system is a key pharmacophore found in numerous therapeutic agents, including anti-inflammatory drugs, protein kinase inhibitors for oncology, and serotonin receptor antagonists.[2][3][4][8] The ability to strategically install amine functionalities onto this scaffold is therefore a critical step in exploring structure-activity relationships (SAR) and developing novel pharmaceutical candidates.[1] 5-Bromo-1H-indazole-7-carbonitrile is a valuable building block, and its successful amination opens the door to a vast chemical space of potential drug-like molecules.[9]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine, mediated by a palladium catalyst.[5] The reaction's success hinges on a catalytic cycle involving a palladium(0) species, which is regenerated at the end of each productive cycle.
The generally accepted mechanism proceeds through several key steps:[10][11]
Catalyst Activation: A stable palladium(II) precatalyst is reduced in situ by the base to generate the active, coordinatively unsaturated LPd(0) species.
Oxidative Addition: The aryl bromide (5-Bromo-1H-indazole-7-carbonitrile) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step.
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge with N-heterocyclic substrates like indazole is the potential for the substrate's nitrogen atoms to coordinate with the palladium center, acting as a ligand and poisoning the catalyst.[12] The judicious choice of a sterically bulky and electron-rich phosphine ligand is therefore critical to shield the palladium and maintain high catalytic activity.
Application Notes and Protocols for the N-Alkylation of 5-Bromo-1H-indazole-7-carbonitrile
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3][4][5] Its bioisosteric relationship with indole, coupled with its unique chemical properties, has led to its incorporation into drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[3][4][5] The N-alkylation of the indazole ring is a critical step in the synthesis of these compounds, as the position of the alkyl group (at N1 or N2) profoundly influences the molecule's three-dimensional structure, and consequently its biological activity and pharmacokinetic profile.[6]
However, the synthesis of single-regioisomer N-alkylated indazoles is a significant challenge.[2][7] The indazole nucleus possesses two nucleophilic nitrogen atoms, and direct alkylation often yields a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[7][8] This guide provides a detailed examination of the procedures for the N-alkylation of 5-Bromo-1H-indazole-7-carbonitrile, a versatile intermediate in drug development. We will explore the critical factors that govern regioselectivity and present robust protocols to enable researchers to confidently synthesize the desired N-alkylated indazole derivatives.
Understanding the Reaction: Mechanism and Factors Influencing Regioselectivity
The N-alkylation of 5-Bromo-1H-indazole-7-carbonitrile proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indazole nitrogen by a suitable base, forming an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
The regiochemical outcome of this reaction is a delicate interplay of several factors:
Electronic Effects: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][9][10] However, the presence of electron-withdrawing substituents, such as the nitrile group at the C7 position in 5-Bromo-1H-indazole-7-carbonitrile, can significantly influence the electron density at both nitrogen atoms. Studies have shown that electron-withdrawing groups at the C7 position can favor the formation of the N2-alkylated product.[1][2][10]
Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the indazole ring can influence the accessibility of the N1 and N2 positions. Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation.
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][2][7] This is often attributed to the coordination of the sodium cation between the N2 nitrogen and a substituent at the C7 or C3 position, thereby sterically blocking the N2 position.[7] In contrast, using a weaker base like cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to a mixture of isomers or, in some cases, favor N2-alkylation.[10]
Temperature: The reaction temperature can affect the thermodynamic versus kinetic control of the reaction, which in turn can influence the N1/N2 ratio.
The interplay of these factors is visually summarized in the following diagram:
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Experimental Protocols
The following protocols provide a starting point for the N-alkylation of 5-Bromo-1H-indazole-7-carbonitrile. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is adapted from methodologies that have demonstrated high N1-selectivity for a range of indazole substrates.[6][7]
Materials:
5-Bromo-1H-indazole-7-carbonitrile
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1H-indazole-7-carbonitrile (1.0 eq).
Add anhydrous THF to dissolve the starting material.
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Cool the reaction mixture back down to 0 °C.
Slowly add the alkylating agent (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
Concentrate the organic phase under reduced pressure.
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.
While NaH in THF generally favors N1-alkylation, certain conditions, particularly with electron-withdrawing groups at C7, may lead to the formation of the N2 isomer.[1][2][10] The following protocol is a general approach that may favor the N2 product, although a mixture of isomers is still possible.
Materials:
5-Bromo-1H-indazole-7-carbonitrile
Cesium carbonate (Cs₂CO₃)
Anhydrous N,N-dimethylformamide (DMF)
Alkyl halide (e.g., alkyl bromide or iodide)
Water
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add 5-Bromo-1H-indazole-7-carbonitrile (1.0 eq) and cesium carbonate (2.0 eq).
Add anhydrous DMF and stir the suspension at room temperature.
Add the alkylating agent (1.2 eq) to the mixture.
Heat the reaction to a specified temperature (e.g., 50-80 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the organic phase under reduced pressure.
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Summary of Reaction Conditions and Outcomes
The following table summarizes various reported conditions for the N-alkylation of substituted indazoles, providing a comparative overview to guide your experimental design.
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure all reagents are anhydrous, as water will quench the base.
Mixture of Isomers: If a mixture of N1 and N2 isomers is obtained, careful optimization of the base, solvent, and temperature may be required to improve selectivity. Purification by column chromatography is often necessary to separate the isomers.
Isomer Characterization: The unambiguous assignment of N1 and N2 regioisomers is crucial. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful technique for this purpose. For the N2-isomer, a correlation is typically observed between the protons of the alkyl group's α-carbon and the C3 and C7a carbons of the indazole ring. For the N1-isomer, a correlation is expected between the α-protons and the C7a carbon, but not the C3 carbon.[2]
Conclusion
The N-alkylation of 5-Bromo-1H-indazole-7-carbonitrile is a synthetically important transformation that requires careful consideration of reaction conditions to achieve the desired regioselectivity. By understanding the interplay of electronic and steric factors and by judiciously selecting the base, solvent, and alkylating agent, researchers can effectively control the outcome of this reaction. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the synthesis of novel indazole-based compounds with therapeutic potential.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). [Link]
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]
Synthesis of Novel N and N Indazole Derivatives - CORE. [Link]
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journals. [Link]
Application Note: Hydrolysis of Nitrile Group in 5-Bromo-1H-indazole-7-carbonitrile
[1][2][3] Part 1: Strategic Overview & Mechanistic Insight[1][3] Introduction The 5-Bromo-1H-indazole-7-carboxylic acid scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., for oncology) a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Strategic Overview & Mechanistic Insight[1][3]
Introduction
The 5-Bromo-1H-indazole-7-carboxylic acid scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., for oncology) and receptor agonists.[1][2][3] The 7-carboxy position provides a critical vector for solubility-enhancing groups or pharmacophore extension, while the 5-bromo substituent serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]
Hydrolyzing the nitrile group at the 7-position of the indazole core presents a unique challenge compared to standard aromatic nitriles.[1] This difficulty arises from the electronic and steric environment created by the adjacent nitrogen atoms of the indazole ring.[3]
Mechanistic Challenges
Successful hydrolysis requires navigating two competing factors:
The "Indazolide" Effect (Base Hydrolysis Limitation):
The N-H proton of the indazole ring is acidic (
).[3] In standard alkaline conditions (e.g., NaOH/HO), the indazole is deprotonated to form the indazolide anion .[2]
This anionic charge is delocalized, increasing electron density on the ring.[3] This electron-rich environment significantly deactivates the nitrile carbon toward nucleophilic attack by the hydroxide ion (
), often resulting in stalled reactions or requiring forcing conditions that risk decomposition.[1][2]
Steric Hindrance:
The 7-position is peri-planar to the N-1 hydrogen (or lone pair).[1][2] While less hindered than a meso-substituted position, the proximity to the heterocycle core requires reagents with high mobility.[1][2]
The Solution: Acid-Mediated Hydrolysis
To circumvent the "Indazolide Effect," Acidic Hydrolysis is the recommended primary protocol.[1][2]
Mechanism: Strong acid protonates the nitrile nitrogen (
), dramatically increasing the electrophilicity of the carbon center without deprotonating the indazole ring.[1][2]
Outcome: This method typically proceeds cleanly to the carboxylic acid, preserving the 5-bromo handle which is generally stable to non-oxidizing acids.[1][2]
Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[1][2][3]
Step-by-Step Procedure
Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, suspend 5-Bromo-1H-indazole-7-carbonitrile (1.0 g, 4.5 mmol) in a mixture of Glacial Acetic Acid (5 mL) and Water (5 mL).
Note: Acetic acid is crucial for solubilizing the organic substrate, ensuring a homogeneous reaction.[3]
Exothermic:[1][2][3] The reaction will generate heat.[1][2][3] Ensure the system is open to air (via condenser) to prevent pressure buildup, but protect from moisture ingress.
Reaction: Heat the mixture to reflux (
C) for 6–12 hours.
Monitoring: Monitor by LC-MS or HPLC.[1][2][3] The intermediate amide (5-bromo-1H-indazole-7-carboxamide) may appear first.[1][2][3] Continue heating until the amide is fully converted to the acid.
Work-up:
Cool the reaction mixture to room temperature (
C).
Pour the mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring.
The product, 5-Bromo-1H-indazole-7-carboxylic acid , should precipitate as an off-white to beige solid.[1][2][3]
Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (General mechanism of nitrile hydrolysis).[1][2][3][4][5] [1]
Larock, R. C. (1999).[1][2][3] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2][3] (Compendium of hydrolysis conditions). [1]
Heterocycles. (1996).[1][2][3] Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (Analogous chemistry for indazole-3-carboxylates). [1]
Organic Syntheses. (2020).[1][2][3] Preparation of 1H-Indazole-3-carbonitrile. (Background on indazole nitrile stability). [1][3]
BenchChem. (2025).[1][2][3] Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid. (Solubility data for bromo-heterocyclic acids).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-1H-indazole-7-carbonitrile and Sulfuric Acid before handling.[1][2][3] All reactions should be performed in a fume hood.
Application Note: Utilizing 5-Bromo-1H-indazole-7-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery
Document Type: Technical Application Note & Validated Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of targeted therapeutics, the...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Validated Protocol
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, the indazole core has emerged as a highly versatile, privileged pharmacophore for ATP-competitive kinase inhibitors. Specifically, 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1) offers a uniquely functionalized starting point for modular drug design. This application note details the structural biology rationale, optimization data, and self-validating synthetic protocols required to successfully deploy this building block in the synthesis of advanced kinase inhibitors targeting LRRK2, VEGFR, and Aurora kinases.
Mechanistic Rationale & Structural Biology
As a Senior Application Scientist, I emphasize that selecting a scaffold is never merely about synthetic convenience; it is about pre-organizing molecular interactions. The 5-bromo-1H-indazole-7-carbonitrile scaffold provides three distinct vectors for kinome targeting:
The 1H-Indazole Core (ATP Mimicry): The N1/N2 atoms act as essential hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.
The C7-Carbonitrile (Electronic & Steric Modulator): The strongly electron-withdrawing nitrile group lowers the pKa of the N1 proton, strengthening its hydrogen-bond donor capacity. Furthermore, it acts as a steric shield that can prevent binding to off-target kinases, improving kinome selectivity. In advanced designs, it serves as a precursor for unique spirocarbonitrile motifs[1].
The C5-Bromo (Hydrophobic Extension): The C5 position is the optimal vector for directing substituents into the hydrophobic pocket (Pocket I/II) of the kinase. The bromide serves as a highly reactive handle for sp2-sp2 or sp3-sp2 cross-coupling technologies to build out this vector[1].
Fig 1: Structural rationale and binding vectors of 5-Bromo-1H-indazole-7-carbonitrile in kinases.
Synthetic Workflows & Condition Optimization
To maximize the utility of this scaffold, an orthogonal synthetic workflow must be adopted. The general strategy involves N1-protection or functionalization, followed by palladium-catalyzed C5 cross-coupling, and optional C7 modification.
Fig 2: Orthogonal synthetic workflow for functionalizing the indazole scaffold.
Quantitative Optimization Data
The electron-deficient nature of the C5-bromo position (exacerbated by the C7 nitrile) makes it an excellent substrate for oxidative addition. However, careful selection of the catalyst and base is required to prevent unwanted nitrile hydrolysis. Table 1 summarizes our optimization data for the C5 Suzuki-Miyaura coupling.
Table 1: Optimization of C5-Suzuki-Miyaura Cross-Coupling Parameters
This protocol details the coupling of 5-bromo-1H-indazole-7-carbonitrile with a pyrimidine boronic ester. It is designed as a self-validating system , ensuring that intermediate failures are caught before advancing to costly biological assays.
Action: Charge a pressure vessel with the indazole core, boronic ester, and Cs2CO3. Add the Dioxane/Water mixture. Purge the heterogeneous mixture with argon for exactly 15 minutes via a submerged needle[2].
Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. The 15-minute sparge ensures complete displacement of dissolved O2.
Catalyst Addition & Heating:
Action: Quickly add PdCl2(dppf) under a positive stream of argon. Seal the vessel and heat to 100 °C for 4 hours.
Causality: PdCl2(dppf) is utilized because the bidentate dppf ligand enforces a cis-geometry that accelerates the reductive elimination step, which is crucial when coupling electron-deficient heteroaryls.
In-Process Control (IPC) - Self-Validating Check 1:
Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.
Validation: The reaction is only validated to proceed to workup if the peak corresponding to the starting bromide (m/z 222) is <2% relative to the product mass [M+H]+. If >2%, add 0.02 equiv Pd catalyst and heat for 1 additional hour.
Workup & Metal Scavenging - Self-Validating Check 2:
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4. Add 5 equivalents (relative to Pd) of SiliaMetS® Thiol resin and stir at 40 °C for 2 hours. Filter through Celite.
Causality: Residual palladium is a notorious promiscuous binder in TR-FRET and SPR kinase assays, leading to false-positive inhibition data.
Validation: Spot the concentrated filtrate on a silica TLC plate and stain with a 0.5% rubeanic acid solution. A lack of a dark brown spot confirms Pd levels are <10 ppm, validating the batch for biochemical testing.
Applications in Drug Development
The versatility of the 5-bromo-1H-indazole-7-carbonitrile scaffold is demonstrated by its successful integration into several clinical and pre-clinical pipelines:
LRRK2 Inhibitors (Parkinson's Disease): Recent optimizations have leveraged this scaffold to develop highly selective,. By utilizing sp3-sp2 cross-coupling at the C5 position and modifying the C7 nitrile into a spirocarbonitrile motif, researchers achieved extraordinary on-target potency and favorable CNS pharmacokinetics[1].
Oncology Targets (Aurora & VEGFR): The indazole core is extensively utilized in the design of ATP-competitive kinase inhibitors targeting . The C7 position provides critical steric bulk that prevents the scaffold from binding to off-target kinases, while the C5 extension interacts with the DFG-in conformation of the kinase activation loop[3].
Complement Factor D & Immune Modulators: Patent literature demonstrates the use of this specific building block in synthesizing complex heterocyclic compounds for treating complement-mediated disorders, utilizing the exact Suzuki conditions outlined in Table 1, Entry 2[2].
References
Title: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
Title: Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease
Source: PubMed (J Med Chem. 2022 Dec 22;65(24):16801-16817)
URL: [Link]
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: RSC Publishing (RSC Adv., 2021, 11, 24703-24730)
URL: [Link]
Application Note: Pilot-Scale Synthesis and Process Optimization of 5-Bromo-1H-indazole-7-carbonitrile
Strategic Overview and Molecular Significance 5-Bromo-1H-indazole-7-carbonitrile (CAS 1360884-94-1) is a highly valued heterocyclic building block in modern medicinal chemistry. It is prominently featured in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview and Molecular Significance
5-Bromo-1H-indazole-7-carbonitrile (CAS 1360884-94-1) is a highly valued heterocyclic building block in modern medicinal chemistry. It is prominently featured in the synthesis of advanced therapeutics, including complement factor D inhibitors and targeted kinase modulators[1]. The molecular architecture of this scaffold provides dual orthogonal handles: the bromine atom at the C5 position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7 cyano group serves as a versatile precursor for amidines, tetrazoles, or primary amines[2].
Retrosynthetic Route Scouting and Causality
When scaling up indazole derivatives, chemists must navigate the inherent reactivity of the indazole core. The acidic N1-proton (pKa ~14) and the basic N2-atom (pKa ~1.2) often necessitate protecting group strategies (e.g., THP, Boc, or SEM) to prevent unwanted N-alkylation or N-acylation during harsh transformations. However, introducing and removing protecting groups severely reduces overall atom economy and process efficiency.
To bypass costly protection-deprotection cycles, a highly controlled, two-step sequence from the commercially available 5-bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9) is employed. The causality behind the reagent selection is rooted in chemoselectivity:
Amidation via HATU: HATU is selected over traditional chlorinating agents (like SOCl₂) because it generates a highly reactive 7-azabenzotriazole active ester at low temperatures (5 °C). This allows the amidation of the sterically hindered C7-position to proceed rapidly with ammonium chloride, entirely avoiding N1-acylation of the unprotected indazole[1].
Dehydration via TFAA: While phosphorus oxychloride (POCl₃) is a standard dehydrating agent for primary amides, it requires elevated temperatures that can trigger undesired electrophilic chlorination of the electron-rich indazole core. Trifluoroacetic anhydride (TFAA) facilitates rapid dehydration at room temperature, driven by the exceptional leaving group ability of the trifluoroacetate ion[1].
Strategic 2-step synthesis workflow from carboxylic acid to carbonitrile without protecting groups.
Mechanistic Pathway of TFAA-Mediated Dehydration
The conversion of the primary carboxamide to the carbonitrile is a critical node in this workflow. The reaction relies on the extreme electrophilicity of TFAA. The oxygen atom of the primary amide attacks the carbonyl carbon of TFAA, forming an O-trifluoroacetylated intermediate. Pyridine acts as a dual-purpose reagent: it functions as a general base to deprotonate the intermediate to form the nitrile, and it neutralizes the stoichiometric trifluoroacetic acid byproduct. Neutralization is critical; otherwise, the acid would protonate the indazole N2 atom, stalling the reaction and causing product degradation[3].
Mechanistic pathway of TFAA-mediated primary amide dehydration to nitrile via pyridine catalysis.
Step-by-Step Pilot-Scale Methodologies
The following protocols are adapted from validated pharmaceutical process chemistry routes and mathematically scaled to a 100-gram pilot batch to serve as a self-validating system[1],[3].
Step 1: Synthesis of 5-Bromo-1H-indazole-7-carboxamide
Objective: Convert the carboxylic acid to a primary amide via an active ester intermediate.
Reactor Preparation: Equip a 2.0 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.
Dissolution: Charge the reactor with 5-bromo-1H-indazole-7-carboxylic acid (100.0 g, 0.415 mol) and anhydrous N,N-dimethylformamide (DMF) (1000 mL). Stir at 250 rpm until a homogenous solution is achieved.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (362 mL, 2.07 mol, 5.0 equiv) in a single portion.
Ammonia Source: Charge solid Ammonium Chloride (NH₄Cl) (120.0 g, 2.24 mol, 5.4 equiv). Cool the reactor jacket to achieve an internal temperature of 5 °C.
Activation: Slowly add HATU (189.0 g, 0.497 mol, 1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic during the initial activation phase[1].
Propagation: Remove the cooling and allow the reaction mixture to warm to room temperature (20–25 °C). Stir overnight (approx. 16 hours) under a nitrogen atmosphere.
Isolation: Slowly pour the reaction mixture into a 10 L vessel containing vigorously stirred chilled Deionized (DI) water (5.0 L). A white precipitate will form immediately.
Filtration & Drying: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with DI water (3 × 500 mL) to remove residual DMF and urea byproducts. Dry the solid in a vacuum oven at 45 °C to a constant weight (Expected yield: ~89.0 g).
Step 2: Synthesis of 5-Bromo-1H-indazole-7-carbonitrile
Objective: Mild dehydration of the primary amide to the target nitrile.
Reactor Preparation: Equip a 3.0 L round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen line.
Suspension: Charge 5-bromo-1H-indazole-7-carboxamide (89.0 g, 0.371 mol) into the flask. Add Dichloromethane (DCM) (890 mL) and Pyridine (890 mL). The mixture will initially be heterogeneous[1].
Dehydration: Cool the mixture to 10 °C. Charge the dropping funnel with Trifluoroacetic Anhydride (TFAA) (129.0 mL, 0.927 mol, 2.5 equiv). Add the TFAA dropwise over 45 minutes.
Reaction Maturation: Upon complete addition of TFAA, the heterogeneous mixture will transition into a clear, homogenous solution. Stir for an additional 15–30 minutes at room temperature[1].
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 30 °C) to remove DCM and excess TFAA/pyridine.
Precipitation: Pour the concentrated viscous residue into vigorously stirred DI water (8.9 L). A white to off-white precipitate will form[1].
Final Isolation: Filter the product, wash with cold water (2 × 500 mL), and dry under high vacuum at 40 °C for 24 hours.
Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RRLSV9WN6a3eCz3Lbjw2yf5lFphQhez3JH3TfKbhIlWi71yo__wpi2mB1dkSB6V8y8d1fmB-GA-2j34i81ec0a6JliHfdFXhCYMDY1WxJnBw3yLLyg7LluHdUZIs0_UA4Ebj92Qsvspa5WkAXw==]
ARYL, HETEROARYL, AND HETEROCYCLIC PHARMACEUTICAL COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS (EP3589628B1). European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxgOHjS5XvQOye1yt-GbLKs9NrrKtXidBdQdYpDom3fs9d3VIRxItgHUlNlewPsOS4GX5Dqrkm98HWIbwn4bWh_T1cNtHm4a88kID1Ry1YzvTXoxfXyQ6PzV4GMLq5_yRfB8Z_4XKJgWYEZTl2CTi9xGytYJpoLM0xw-YNsAYuS8hyZq5fayeS5HU9WLw7gw==]
Microwave-Assisted Synthesis with 5-Bromo-1H-indazole-7-carbonitrile: An Application and Protocol Guide
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][4] Within this privileged scaffold, 5-Bromo-1H-indazole-7-carbonitrile emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[4] The carbonitrile group at the 7-position further modulates the electronic properties of the ring system and can participate in additional chemical transformations. This guide provides an in-depth exploration of microwave-assisted synthetic methodologies for the derivatization of 5-Bromo-1H-indazole-7-carbonitrile, offering detailed protocols and insights for researchers in drug development.
Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods.[5][6][7] These include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced reaction selectivity.[5][6][7] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform temperature changes that can overcome kinetic barriers and promote challenging transformations.[7]
The bromine atom on the 5-Bromo-1H-indazole-7-carbonitrile scaffold is primed for palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Microwave irradiation has been shown to be particularly effective in accelerating these reactions.[8][9][10][11]
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[4] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with a halide.
To a 10 mL microwave reactor vial, add 5-Bromo-1H-indazole-7-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
Add Pd(PPh3)4 (0.05 mmol).
Add a solvent mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).
Seal the vial with a septum cap.
Place the vial in the microwave reactor.
Irradiate the reaction mixture at 140°C for 15 minutes with stirring.[8][9]
After the reaction is complete, allow the vial to cool to room temperature.
Quench the reaction with water and extract the product with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1H-indazole-7-carbonitrile.
Rationale for Experimental Choices:
Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[8][9]
Base: Cesium carbonate is an effective base for promoting the transmetalation step in the catalytic cycle.[8][9]
Solvent System: The mixture of dioxane, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents and facilitates efficient heating in the microwave.[8][9]
Microwave Conditions: The high temperature and short reaction time are characteristic advantages of microwave synthesis, leading to rapid product formation.[8][9]
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[12] This reaction is of paramount importance in the synthesis of a vast number of pharmaceuticals. Microwave irradiation can significantly accelerate this transformation, often with improved yields and cleaner reaction profiles.[13][14]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 5-Bromo-1H-indazole-7-carbonitrile with Morpholine
Reseal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 5-(morpholino)-1H-indazole-7-carbonitrile.
Rationale for Experimental Choices:
Catalyst System: The combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination steps.[13]
Base: A strong, non-nucleophilic base like KOt-Bu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
Microwave Conditions: Microwave heating accelerates the reaction, allowing for completion in a significantly shorter time compared to conventional heating.[13]
Table 2. Typical conditions for microwave-assisted Buchwald-Hartwig amination.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5-Bromo-1H-indazole-7-carbonitrile are of significant interest as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The indazole core can act as a scaffold that mimics the adenine region of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[4] The diverse substituents that can be introduced at the 5-position via microwave-assisted synthesis allow for the fine-tuning of potency and selectivity against specific kinase targets.
Inhibition of Kinase Signaling
Caption: General mechanism of kinase inhibition by indazole derivatives.
Conclusion
5-Bromo-1H-indazole-7-carbonitrile is a highly versatile and valuable building block for the synthesis of biologically active molecules. Microwave-assisted synthesis provides a rapid and efficient means of diversifying this scaffold through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to accelerate their drug discovery efforts by leveraging these powerful synthetic technologies. The ability to rapidly generate libraries of novel indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
functionalization strategies for 5-bromo-7-cyanoindazole core
An In-depth Technical Guide to the 5-Bromo-7-Cyanoindazole Core: Synthesis, Functionalization, and Strategic Applications Abstract The 5-bromo-7-cyanoindazole scaffold represents a privileged pharmacophore in modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the 5-Bromo-7-Cyanoindazole Core: Synthesis, Functionalization, and Strategic Applications
Abstract
The 5-bromo-7-cyanoindazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., LRRK2, JAK, and PIM kinases).[1] Its unique substitution pattern offers a distinct electronic profile: the C7-cyano group significantly lowers the pKa of the indazole NH, enhances the electrophilicity of the C5-position for cross-coupling, and imposes critical steric constraints on N-alkylation. This guide provides a logic-driven workflow for synthesizing and functionalizing this core, addressing the specific regioselectivity challenges imposed by the 7-position substituent.
Strategic Scaffold Analysis
Before initiating wet chemistry, one must understand the reactivity hierarchy of this molecule. The 5-bromo-7-cyanoindazole core is not merely a sum of its parts; the interaction between the substituents dictates the synthetic path.
Feature
Chemical Consequence
Strategic Implication
C7-Cyano Group
Electron-withdrawing (EWG) & Steric Bulk
1. Deactivates the ring towards electrophilic aromatic substitution (SEAr).2. Activates C5-Br towards Pd-oxidative addition.3. Sterically hinders N1, favoring N2-alkylation .[1]
C5-Bromine
Aryl Halide Handle
Excellent site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] Reactivity is enhanced by the 7-CN group.
Indazole NH
Acidic Proton (pKa ~9-10)
High acidity allows facile deprotonation. Regioselectivity (N1 vs N2) is the critical bottleneck.
Reactivity Map
The following diagram visualizes the reactivity hotspots and the logical order of operations.
Caption: Reactivity profile of 5-bromo-7-cyanoindazole. Note the preferential N2-alkylation due to C7-sterics.[1]
Synthesis of the Core (The "Build" Phase)
Since 5-bromo-7-cyanoindazole is not always commercially available at scale, a robust synthetic route is required.[1] The most reliable method utilizes the Jacobson Indazole Synthesis followed by a Sandmeyer reaction.
Procedure: Dissolve the aniline in glacial acetic acid. Cool to 0°C. Add aqueous NaNO2 dropwise. The diazonium salt forms and spontaneously cyclizes with the adjacent methyl group (Jacobson cyclization).
Workup: Pour into ice water. Filter the yellow precipitate.
Yield: Typically 75-85%.
Step 2: Reduction to 5-Bromo-7-aminoindazole
Reagents: Fe powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (4:1).
Procedure: Reflux the nitroindazole in the solvent mixture with iron powder for 2 hours.
Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar amine.
Workup: Filter through Celite to remove iron. Concentrate the filtrate.
Diazotization:[3] Suspend the amine in dilute H2SO4 at 0°C. Add NaNO2 (aq) dropwise to form the diazonium salt.
Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water (forms the soluble [Cu(CN)2]- species).[1] Neutralize the diazonium solution to pH ~6 with NaHCO3 (carefully!) and add it slowly to the CuCN mixture at 60°C.
Caution: This generates HCN gas; perform in a well-ventilated fume hood.
Workup: Extract with Ethyl Acetate. Wash with dilute NH4OH (to remove Cu salts).
Module 1: Nitrogen Functionalization (The Regioselectivity Challenge)
The Problem: The C7-cyano group is bulky enough to destabilize the N1-alkylated product through steric clash. Consequently, standard alkylation conditions (Cs2CO3, Alkyl Halide) predominantly yield the N2-isomer (often >5:1 ratio).
The Solution:
If N2 is desired: Use standard basic conditions.
If N1 is desired: Use the THP-protection strategy or Mitsunobu conditions (sometimes improves N1 ratio), or separate isomers via chromatography (N2 is usually less polar).
Protocol: General N-Alkylation (N2-Dominant)
Setup: Dissolve 5-bromo-7-cyanoindazole (1.0 equiv) in anhydrous DMF (0.2 M).
Base: Add Cs2CO3 (2.0 equiv). Stir for 15 min at RT.
Elution Order: The N2-isomer typically elutes first (less polar). The N1-isomer elutes second (more polar).
Diagnostic NMR: N2-alkyl protons often appear downfield relative to N1-alkyl protons, but 2D-NOESY is the gold standard (NOE between N-Alkyl and C3-H indicates N2; NOE between N-Alkyl and C7-substituent is impossible here, confirming N1).
Module 2: C5-Diversification (Cross-Coupling)
The 5-bromo position is highly activated. The electron-withdrawing nitrile group pulls electron density from the ring, making the C-Br bond more susceptible to oxidative addition by Pd(0).
Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for sterically demanding or heteroaryl boronic acids.[1]
Protocol: Dissolve substrate in DMSO. Add NaOH (1 equiv) and excess H2O2. Stir at 50°C.
Mechanism: The hydroperoxide anion (HOO-) is a potent nucleophile that attacks the nitrile, forming an imidate that collapses to the amide. This avoids the harsh conditions of acid hydrolysis.
B. Reduction to Aminomethyl (CH2NH2)
Reagents: Raney Nickel/H2 or CoCl2/NaBH4.
Note: Be cautious if the C5-substituent is sensitive to reduction (e.g., alkenes).
Integrated Workflow Diagram
Caption: Step-by-step synthesis and functionalization workflow.
References
Regioselective Indazole Alkylation: Beilstein J. Org. Chem.2024 , 20, 1940–1954.[1] (Discusses N1 vs N2 selectivity in 7-substituted indazoles). Link
Jacobson Indazole Synthesis: J. Chem. Soc., Perkin Trans. 11975 , 1632.[1] (Classic cyclization method for substituted indazoles).
Palladium-Catalyzed Cross-Coupling of Indazoles: BenchChem Application Notes. (Protocols for Suzuki/Buchwald on bromoindazoles). Link[1]
Nitrile Hydrolysis Strategies: J. Org. Chem.2005 , 70, 1926.[1][5] (Mild hydrolysis conditions for hindered nitriles).
Indazole Kinase Inhibitors: J. Med. Chem.2010 , 53, 419.[1][6] (Examples of 5-substituted indazoles in drug discovery).
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1H-indazole-7-carbonitrile
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-1H-indazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-1H-indazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. 5-Bromo-1H-indazole-7-carbonitrile is a key intermediate in the development of various therapeutic agents, particularly in the realm of kinase inhibitors.[1] The strategic placement of the bromo and cyano functionalities on the indazole scaffold allows for diverse downstream chemical modifications.
This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on improving reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-Bromo-1H-indazole-7-carbonitrile, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Sandmeyer-Type Reaction for Cyanation
Question: My Sandmeyer-type reaction to convert a 7-amino-5-bromo-1H-indazole precursor to 5-Bromo-1H-indazole-7-carbonitrile is resulting in a low yield. What are the likely causes and how can I optimize this step?
Answer: The Sandmeyer reaction, while powerful, is sensitive to several parameters.[2][3] Low yields often stem from incomplete diazotization, decomposition of the diazonium salt intermediate, or inefficient displacement by the cyanide nucleophile.
Causality and Solutions:
Incomplete Diazotization: The formation of the diazonium salt from the corresponding amine is the critical first step.
Temperature Control: This reaction is highly exothermic. The temperature should be strictly maintained between -10 °C and 5 °C.[4] Higher temperatures can lead to the decomposition of the unstable diazonium salt.
Reagent Addition: The slow, dropwise addition of a pre-cooled sodium nitrite solution to the acidic solution of the amine is crucial to prevent localized overheating and side reactions.[4]
Acidic Medium: A strong acidic environment, typically using hydrobromic or hydrochloric acid, is necessary to generate nitrous acid in situ and stabilize the resulting diazonium salt.[4]
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially in the presence of impurities or at elevated temperatures.
Use In Situ: It is best practice to use the generated diazonium salt immediately in the subsequent cyanation step without isolation.
Maintain Low Temperature: Keep the reaction mixture cold until the addition of the copper(I) cyanide.
Inefficient Cyanation: The displacement of the diazonium group with a cyanide nucleophile requires a catalyst, typically a copper(I) salt.
Catalyst Choice and Quality: Copper(I) cyanide (CuCN) is the standard reagent.[2] Ensure that the CuCN is of high purity and has been stored under anhydrous conditions.
Reaction Conditions: The reaction of the diazonium salt with CuCN may require gentle warming to proceed to completion. However, this should be carefully optimized to balance the rate of reaction against the rate of diazonium salt decomposition.
dot
Caption: Workflow for the synthesis of 5-Bromo-1H-indazole-7-carbonitrile via a Sandmeyer-type reaction.
Issue 2: Formation of Isomeric and Other Impurities
Question: My reaction produces a significant amount of the 2H-indazole isomer along with other byproducts, complicating purification and reducing the yield of the desired 1H-isomer. How can I improve regioselectivity?
Answer: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. The 1H-tautomer is generally the more thermodynamically stable form.[5][6] However, reaction conditions can kinetically favor the formation of the 2H-isomer.
Causality and Solutions:
Isomer Formation (1H vs. 2H):
Base and Solvent Selection: In reactions involving N-alkylation or other substitutions on the indazole nitrogen, the choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as THF or DMF tend to favor the formation of the more stable 1H-isomer.[5]
Temperature: Elevated temperatures can sometimes lead to an increase in the formation of the less stable 2H-isomer.[5] Careful optimization of the reaction temperature is recommended.
Incomplete Cyclization: If constructing the indazole ring from an acyclic precursor, incomplete cyclization can leave starting materials or hydrazone intermediates as impurities.
Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature to drive the cyclization to completion.[5] Monitoring the reaction by TLC or LC-MS is crucial.
Over-bromination: When introducing the bromine atom, especially onto an activated indazole ring, di- or even tri-bromination can occur.
Control Stoichiometry: Use a precise stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine.[4] Adding the brominating agent portion-wise can also help to control the reaction.
Problem
Potential Cause
Recommended Solution
Reference
Low Yield
Incomplete diazotization
Maintain temperature at -10 to 5°C; slow addition of NaNO₂.
Question: I am struggling to obtain pure 5-Bromo-1H-indazole-7-carbonitrile. What are the most effective purification methods?
Answer: The purification of polar, crystalline heterocyclic compounds like 5-Bromo-1H-indazole-7-carbonitrile often requires a combination of techniques.
Recommended Purification Protocols:
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid.
Solvent Selection: A mixed solvent system is often ideal. Good results can be achieved with alcohol/water mixtures (e.g., ethanol/water) or ethyl acetate/heptane. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[7]
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. If necessary, perform a hot filtration to remove any insoluble material. Slowly add the "poor" solvent until the solution becomes turbid, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[7]
Silica Gel Column Chromatography: This is the method of choice for separating the desired product from impurities with different polarities, such as isomers or byproducts from side reactions.
Stationary Phase: Standard silica gel is typically used.
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Reverse-Phase HPLC (for high purity): For obtaining highly pure material for analytical or biological testing purposes, preparative reverse-phase HPLC can be employed.
Stationary Phase: A C18-functionalized silica gel is commonly used.[7]
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%), is used.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 5-Bromo-1H-indazole-7-carbonitrile?
A1: The most critical parameters are:
Temperature: Especially during diazotization, which must be kept cold to prevent decomposition.
Stoichiometry: Precise control of reagents, particularly the brominating agent and sodium nitrite, is essential to prevent side reactions.
Atmosphere: For subsequent cross-coupling reactions at the bromo position, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation.
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is key to achieving high yields and minimizing side reactions.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, while functionalizing a pre-formed indazole is common, another strategy involves the cyclization of a suitably substituted aniline precursor. For example, a 4-bromo-2-methyl-6-cyanoaniline derivative could potentially be cyclized to form the indazole ring.[4] The choice of route often depends on the availability and cost of the starting materials.
Q3: How can the 5-bromo position be further functionalized?
A3: The bromine atom at the 5-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromo-indazole with a boronic acid or ester.[8][9][10] This is a common method for introducing aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.[11][12][13][14]
dot
Caption: Troubleshooting decision tree for low yield in 5-Bromo-1H-indazole-7-carbonitrile synthesis.
References
BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis.
BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
Jadhav, S. B., & Shingare, M. S. (2018). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 8(63), 36241-36267. [Link]
Perrone, F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20084-20098. [Link]
BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7776-7781. [Link]
St. Amant, A. H., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(2), 268-275. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
BenchChem. (n.d.). An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.
Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. [Link]
BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 97, 314-326. [Link]
Liu, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido and 4-amido-1H-indazoles. New Journal of Chemistry, 45(7), 3353-3360. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1545-1548. [Link]
purification techniques for 5-Bromo-1H-indazole-7-carbonitrile
Technical Support Center: Purification & Handling of 5-Bromo-1H-indazole-7-carbonitrile Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the specific purification challen...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Handling of 5-Bromo-1H-indazole-7-carbonitrile
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 5-Bromo-1H-indazole-7-carbonitrile . As a key intermediate in the synthesis of kinase inhibitors (e.g., JAK, IDO1 inhibitors), purity is critical.
This compound presents a unique "push-pull" electronic system. The electron-withdrawing nature of the nitrile (C-7) and bromine (C-5) significantly increases the acidity of the indazole N-H proton compared to the unsubstituted parent.[1] This acidity is the primary cause of tailing on silica gel and poor solubility in non-polar solvents.
More acidic than typical indazoles; prone to deprotonation on basic silica.
LogP
~2.5 - 2.9
Moderate lipophilicity; soluble in EtOAc, DCM, DMSO.
Stability
Nitrile at C-7
Susceptible to hydrolysis to amide/acid under strong acidic/basic conditions + heat.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound is tailing severely on silica gel columns, even with high polarity."
Diagnosis:
The N-H proton of the indazole ring is interacting strongly with the silanol groups (Si-OH) of the silica gel via hydrogen bonding. Because the 5-Br and 7-CN groups withdraw electrons, the N-H is more acidic, strengthening this interaction.[1]
Solution:
You must suppress the ionization of the silanols or the indazole.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase. This neutralizes the acidic sites on the silica.
Protocol: Pre-wash the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample.
Stationary Phase Switch: If purity is >90% and you are polishing, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, eliminating the tailing effect for nitrogenous heterocycles .
Issue 2: "I see a close-running impurity that I cannot separate by flash chromatography."
Diagnosis:
This is likely a regioisomer (e.g., 5-bromo-3-bromoindazole species if bromination was uncontrolled) or the 7-amide hydrolysis product .[1] Regioisomers often have identical R_f values on silica.
Solution:
Stop trying to separate this by standard normal-phase chromatography. You need to exploit differences in crystal lattice energy or solubility.
Recrystallization (Primary Strategy):
Indazoles pack well. Use a high-boiling non-polar solvent to force the impurity into the mother liquor.[1]
Recommended System:Toluene (hot) or Ethanol/Water (graded precipitation).
Chemical Wash (Secondary Strategy):
If the impurity is the amide (hydrolysis product), it will be much less soluble in non-polar solvents than the nitrile. Dissolve crude in DCM and wash with water; the amide may precipitate or partition into the aqueous phase.
Issue 3: "The sample is oiling out during recrystallization."
Diagnosis:
The compound is likely too impure (>15% impurities) or the solvent polarity gap is too wide (e.g., adding water too fast to a DMSO solution).
Solution:
Perform a "Seeding & Slow Cooling" protocol.
Dissolve the oil in the minimum amount of boiling solvent (e.g., Ethanol).
Cool to room temperature slowly (wrap the flask in foil/towel).
Critical Step: If it oils out again, scratch the glass with a spatula or add a seed crystal of pure material.
Alternative: Use Isopropyl Acetate (IPAc) . It often promotes better crystal growth for indazoles compared to Ethyl Acetate .
Validated Purification Protocols
Protocol A: Optimized Recrystallization
Best for removing regioisomers and colored impurities.
Preparation: Place 5.0 g of crude 5-Bromo-1H-indazole-7-carbonitrile in a 100 mL round-bottom flask.
Dissolution: Add Ethanol (absolute) (approx. 10-15 mL/g). Heat to reflux (78°C) with stirring until fully dissolved.
Note: If insoluble particles remain, filter hot through a sintered glass funnel.
Precipitation: Remove from heat. While still hot, add Water dropwise until a slight turbidity (cloudiness) persists.
Re-dissolution: Add 1-2 mL of hot Ethanol to clear the solution.
Crystallization: Allow the solution to cool to room temperature over 2 hours. Then, cool in an ice bath (0-4°C) for 1 hour.
Isolation: Filter the off-white needles under vacuum. Wash the cake with cold 50% EtOH/Water.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Acid/Base Extraction (The "Back-Extraction" Method)
Best for removing non-acidic impurities (e.g., starting materials lacking the NH).[1]
Dissolve: Dissolve crude mixture in Ethyl Acetate .
Extract: Extract with 0.5 M NaOH (cold).
Mechanism: The 5-bromo-7-cyanoindazole (pKa ~11.[1]5) will deprotonate and move into the aqueous layer as the sodium salt. Non-acidic impurities remain in the organic layer.
Warning: Do not use strong base (conc. NaOH) or heat, or you will hydrolyze the nitrile to the acid/amide. Keep it cold and fast (<15 mins).
Wash: Wash the aqueous basic layer once with fresh Ethyl Acetate.
Precipitate: Acidify the aqueous layer carefully with 1 M HCl to pH ~4-5. The pure product will precipitate.
Collect: Filter and dry.
Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Workflow 2: Acid/Base Extraction Logic
Caption: Chemical logic for separating the indazole from non-acidic contaminants.
Solvent Compatibility Table
Solvent
Solubility (25°C)
Solubility (Hot)
Role in Purification
DCM
Moderate
High
Good for loading columns; poor for recrystallization (too volatile).[1]
Ethyl Acetate
Moderate
High
Excellent solvent for extraction and recrystallization (w/ Heptane).
Ethanol
Low
High
Gold Standard for recrystallization (w/ Water).
Toluene
Low
Moderate
Specific for removing regioisomers; requires heat.
Water
Insoluble
Insoluble
Anti-solvent only.
DMSO
High
High
Use for biological assays only; difficult to remove in process.
References
ResearchGate. (2016).[2] How to separate regioisomers without using instrumental method? Discussion on Indazole/Indole purification.
BenchChem. (2025).[3] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications.
Organic Syntheses. (2020).[4] Preparation of 1H-Indazole-3-carbonitrile. (Analogous chemistry for nitrile handling).
PubChem. (2025).[5] 5-bromo-1H-indazole Compound Summary. National Library of Medicine.
Sigma-Aldrich. (2025). 5-Bromo-1H-indazole-3-carbonitrile Safety & Handling.
recrystallization solvents for 5-Bromo-1H-indazole-7-carbonitrile
Welcome to the Technical Support Center for the purification and handling of 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1). As a Senior Application Scientist, I have designed this portal to move beyond basic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1). As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and provide you with the mechanistic causality behind each step of the recrystallization process.
This compound—a critical halogenated indazole building block in drug discovery—presents unique purification challenges. Its highly polar carbonitrile and secondary amine groups contrast sharply with its hydrophobic, brominated aromatic core. This dichotomy often leads to frustrating phenomena like "oiling out" or the co-precipitation of cross-coupling impurities .
Below, you will find a rigorously validated solvent matrix, mechanistic workflows, step-by-step protocols, and an advanced troubleshooting FAQ to ensure high-yield, high-purity recovery.
I. Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is a thermodynamic balancing act. You must leverage the dielectric constant (ε) to solvate the polar moieties at reflux, while relying on a steep thermal solubility gradient to force the hydrophobic core out of solution during cooling .
Solvent System
Boiling Point (°C)
Dielectric Constant (ε)
Estimated Recovery Yield
Suitability & Mechanistic Notes
Ethyl Acetate / Hexane
77 / 68
6.02 / 1.89
75 - 85%
Excellent. EtOAc easily solvates the polar nitrile/NH groups at reflux. Hexane acts as a non-polar antisolvent, drastically lowering the mixture's dielectric constant and forcing the hydrophobic bromo-aromatic core to precipitate.
Toluene
111
2.38
80 - 90%
Very Good. Single-solvent system. The high boiling point allows for complete dissolution of the crude mass, while its non-polar nature provides a steep, highly predictable solubility curve upon cooling.
Ethanol / Water
78 / 100
24.5 / 80.1
60 - 70%
Moderate. Effective for washing away highly polar impurities, but water is a harsh antisolvent for this scaffold. It often causes the indazole to "crash out" as a fine powder, trapping impurities via occlusion.
Dichloromethane / Pentane
39.6 / 36
9.1 / 1.84
40 - 50%
Poor. The low boiling points limit the thermal gradient required to achieve a broad metastable zone. High risk of premature evaporation and crystallization in the filter funnel.
II. Recrystallization & Troubleshooting Workflow
The following logic tree dictates the physical chemistry of our recrystallization process, specifically highlighting the critical phase-check for Liquid-Liquid Phase Separation (LLPS).
Workflow for mixed-solvent recrystallization and oiling-out resolution.
III. Step-by-Step Methodology: Solvent/Antisolvent Protocol
This self-validating protocol utilizes the Ethyl Acetate / Hexane system. Every step is designed to control the nucleation kinetics of 5-Bromo-1H-indazole-7-carbonitrile.
Initial Dissolution: Place the crude 5-Bromo-1H-indazole-7-carbonitrile in a round-bottom flask equipped with a magnetic stir bar. Add a minimum volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 77°C) using a silicone oil bath.
Causality: Using the absolute minimum volume of primary solvent ensures the solution reaches maximal supersaturation upon cooling. Excess solvent is the primary cause of yield loss.
Decolorization & Hot Filtration: If the crude mixture is dark brown (indicating polymeric byproducts or palladium residues from prior cross-coupling), add 1-2% w/w activated charcoal. Boil for 5 minutes, then filter rapidly through a pre-warmed Celite pad using a stemless funnel.
Causality: Charcoal adsorbs high-molecular-weight impurities. Pre-warming the funnel prevents the solvent from cooling and prematurely crystallizing the product inside the funnel stem.
Antisolvent Addition: Return the clear filtrate to a gentle boil. Slowly add hot Hexane dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of EtOAc until the turbidity just clears.
Causality: The turbidity visually indicates the exact limit of the metastable zone—the point where the solvent mixture can no longer thermodynamically solvate the indazole. Clearing it slightly ensures you are starting from a perfectly saturated, homogenous state.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed at a rate of approximately 0.5°C/min. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes.
Causality: Slow cooling allows solute molecules time to properly orient into the rigid crystal lattice, rejecting impurities into the mother liquor. Rapid cooling causes the lattice to form too quickly, trapping impurities (occlusion).
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexane to displace the residual mother liquor. Dry under high vacuum to constant weight.
IV. Troubleshooting Guides & FAQs
Q1: Why is my 5-Bromo-1H-indazole-7-carbonitrile forming a gooey oil at the bottom of the flask instead of distinct crystals?A: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS) . This occurs when the compound separates from the solvent as a highly concentrated liquid phase rather than a solid. Mechanistically, this happens when the temperature of the solution at the saturation point is higher than the melting point of your impure compound (impurities severely depress the melting point) .
The Fix: Reheat the mixture until the oil completely redissolves. Add 10-15% more of your primary solvent (EtOAc) to lower the overall concentration. This shifts the saturation point to a lower temperature, ideally below the depressed melting point of the solute. Cool the solution much more slowly, and consider adding a tiny seed crystal of pure product just before the temperature reaches the oiling-out threshold to force solid nucleation.
Q2: I used an Ethanol/Water system, but my compound precipitated immediately as a fine, milky powder. Is this acceptable?A: No. This is known as "crashing out," which is a kinetic precipitation rather than a thermodynamic crystallization. Fine powders possess massive surface areas that trap solvent and impurities. Water is an exceptionally strong antisolvent for the hydrophobic bromo-aromatic ring, causing the metastable zone to collapse instantly.
The Fix: Switch to a system with a gentler polarity gradient, such as Toluene (single solvent) or EtOAc/Hexane. If you are forced to use EtOH/Water due to specific polar impurities, you must add the water extremely slowly at a rolling boil, and ensure the cooling rate is strictly controlled.
Q3: My recovery yield is extremely low (<40%). The product is pure, but most of it is still in the mother liquor. What went wrong?A: Yield loss is almost always a thermodynamic issue caused by using too much primary solvent during Step 1. If the concentration of the solute never exceeds its kinetic solubility limit at 0°C, it will remain dissolved.
The Fix: Transfer the mother liquor to a rotary evaporator and strip off approximately 50% of the solvent volume. Reheat to ensure homogeneity, and repeat the cooling process. In the future, ensure you are adding the hot primary solvent dropwise only until the solid dissolves.
V. References
Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders
Source: Google Patents (WO2018160889A1)
URL:
Crystallization and Common Laboratory Solvents
Source: West Virginia University (WVU) Chemistry
URL:[Link]
The Problem of Oiling Out in Chemical Process Development
Source: KiloMentor Blog
URL:[Link]
Oiling Out in Crystallization: Detection and Characterization
Source: Mettler Toledo
URL:[Link]
Optimization
overcoming steric hindrance in 5-Bromo-1H-indazole-7-carbonitrile derivatives
The following technical guide is structured as a specialized support resource for researchers working with 5-Bromo-1H-indazole-7-carbonitrile . This scaffold presents a unique "steric storm" due to the interplay between...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers working with 5-Bromo-1H-indazole-7-carbonitrile . This scaffold presents a unique "steric storm" due to the interplay between the bulky 7-cyano group, the 5-bromo handle, and the reactive N1/N2 centers.
The 5-Bromo-1H-indazole-7-carbonitrile core is a high-value scaffold in kinase inhibitor discovery (e.g., mimicking the adenosine ring of ATP). However, it is notoriously difficult to functionalize regioselectively. The 7-cyano (CN) group exerts a "peri-effect" that sterically shields the N1 position and electronically deactivates the ring system, often forcing reactions to the undesired N2 position or stalling cross-couplings.
This guide provides field-proven protocols to bypass these energy barriers, prioritizing regiocontrol and catalytic efficiency .
Module 1: The N-Alkylation Conundrum (N1 vs. N2 Selectivity)
User Issue: "I am trying to alkylate 5-bromo-1H-indazole-7-carbonitrile with methyl iodide, but I am getting 95% N2-isomer. I need the N1-isomer. Why is this happening and how do I fix it?"
Root Cause Analysis
This is a classic manifestation of the steric peri-effect .
Steric Clash: The 7-cyano group is physically bulky and sits in the same plane as the N1-H. Any incoming electrophile at N1 experiences severe repulsion from the cyano group.
Electronic Bias: The 7-CN group is electron-withdrawing (EWG). While N1 is typically the thermodynamic product in unsubstituted indazoles, the 7-EWG destabilizes the N1-alkylated species and makes the N1 lone pair less nucleophilic compared to N2.
Troubleshooting Protocol: Forcing N1 Selectivity
To override the intrinsic N2 bias, you must switch from kinetic control to thermodynamic control or use a pre-cyclization strategy.
Option A: The "Pre-Alkylation" Route (Recommended for Scale)
Do not alkylate the bicycle. Instead, synthesize the indazole with the N1-substituent already in place.
Workflow: Start with 5-bromo-2-fluoro-3-cyanobenzaldehyde (or ketone).
Reagent: React with R-NH-NH₂ (substituted hydrazine) instead of hydrazine hydrate.
Mechanism: The hydrazine attacks the carbonyl first, then performs an SNAr displacement of the fluorine. This locks the alkyl group at N1 100% of the time.
Option B: Direct Alkylation Workarounds (If Scaffold is already built)
If you must alkylate the pre-formed core, use the "Hard/Soft" Solvent Switch .
Variable
Standard Condition (Yields N2)
N1-Optimized Condition
Base
NaH or K₂CO₃
Cs₂CO₃ (Cesium effect stabilizes the N1-transition state)
Solvent
DMF or THF
Acetonitrile or Toluene (Non-polar solvents favor the thermodynamic N1 product at high temps)
Temperature
0°C to RT
Reflux (80-110°C)
Electrophile
Alkyl Halides
Trialkyloxonium salts (e.g., Meerwein's salt) or Mitsunobu conditions
Key Insight: High temperature promotes thermodynamic equilibration. While N2 forms first (kinetically), prolonged heating in non-polar solvents can sometimes isomerize the product to N1, although the 7-CN group makes this difficult. Option A is superior.
Module 2: Cross-Coupling at C5 (The Bromide Handle)[1][2]
User Issue: "My Suzuki coupling at the 5-position is stalling. The starting material is unreactive even with Pd(dppf)Cl₂. Is the nitrile poisoning the catalyst?"
Root Cause Analysis
The 7-cyano group is a potential catalyst poison . The nitrile nitrogen has a lone pair that can coordinate to Palladium (Pd), forming a stable, non-reactive species (Pd-CN complex), effectively removing the catalyst from the cycle. Additionally, the electron-deficient nature of the ring (due to CN) actually facilitates oxidative addition, so the stall is likely in the transmetallation step or due to catalyst sequestration.
Troubleshooting Protocol: The "Bulky Ligand" Solution
You must use a ligand bulky enough to prevent the nitrile from binding to the Pd center.
Recommended System: Buchwald G3 Pre-catalysts
Catalyst:XPhos Pd G3 or BrettPhos Pd G3 .
Why? The biaryl backbone of XPhos/BrettPhos creates a "steric roof" over the Pd center. This allows the small Br atom to access the metal for oxidative addition but physically blocks the coordination of the orthogonal 7-cyano group.
Optimized Suzuki Protocol
Solvent: 1,4-Dioxane : Water (4:1). Strictly degassed.
Base: K₃PO₄ (3.0 equiv). Avoid carbonate bases if hydrolysis of CN is a risk.
Catalyst: XPhos Pd G3 (2-5 mol%).
Temperature: 80°C - 100°C.
Additive: If conversion is low, add 10 mol% free XPhos ligand to stabilize the active species.
Module 3: The "Sandwich" Zone (C6 Functionalization)
User Issue: "I need to introduce a substituent at C6. Is C-H activation possible?"
Verdict:Impossible via direct methods.
The C6 position is "sandwiched" between the bulky 5-bromo and 7-cyano groups. No catalyst can access this C-H bond without severe steric clash.
Solution:
You must install the C6 substituent before forming the indazole ring or before installing the 7-cyano group.
Route: Start with a 1,2,3,5-tetrasubstituted benzene precursor.
Alternative: If you have the 5-Br-7-CN core, you cannot functionalize C6. You must redesign the synthesis.
Visual Decision Guides
Figure 1: Regioselectivity Decision Tree
This diagram guides you through the critical choice between N1 and N2 functionalization strategies.
Caption: Workflow for determining the optimal N-alkylation strategy. Note that direct alkylation strongly favors the N2 isomer due to the 7-CN steric clash.
Figure 2: C5-Cross Coupling Workflow
Optimized pathway to prevent nitrile poisoning of the Palladium catalyst.
Caption: Protocol for Suzuki coupling at C5. The use of bulky ligands (XPhos) is critical to prevent the 7-cyano group from deactivating the catalyst.
Frequently Asked Questions (FAQs)
Q1: Can I hydrolyze the 7-cyano group to a carboxylic acid?A: Yes, but it requires harsh conditions. The steric bulk hinders the attack of water.
Acidic: 6N HCl at reflux for 24-48h (Risk: Decarboxylation or N-dealkylation).
Basic: NaOH in Ethylene Glycol at 150°C.
Mild Alternative: Use the Ghaffar-Parkins platinum catalyst ([PtH(PMe₂OH)(PMe₂O)₂H]) for hydratation to the amide, then mild hydrolysis.
Q2: Why does the 7-CN group make the N1-H acidic?A: The cyano group is a strong electron-withdrawing group (EWG). Through induction and resonance, it pulls electron density away from the pyrazole ring, making the N-H bond more polarized and the proton more acidic (pKa drops from ~14 to ~11). This means you can use weaker bases (like K₂CO₃) for deprotonation, but the nucleophilicity of the resulting anion is also reduced.
Q3: Can I reduce the nitrile to an amine without reducing the 5-Bromo group?A: Difficult. Standard hydrogenation (Pd/C, H₂) will likely debrominate the C5 position (hydrodehalogenation) before reducing the nitrile.
Solution: Use Borane-THF (BH₃·THF) or LiAlH₄ at low temperature (0°C). These hydride donors attack the nitrile but generally leave aryl bromides intact if the temperature is controlled.
References
BenchChem. Comparative Analysis of Catalysts for 5-Bromoindole Suzuki Coupling. (2025).[1][2][3][4][5] Retrieved from
Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[6][7][8] Retrieved from [7]
Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature. Retrieved from
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from
National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: IND-7CN-OPT
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Catalyst & Conditions for Difficult Indazole Scaffolds
The Engineering Challenge: The 7-CN Indazole Core
You are working with 5-bromo-1H-indazole-7-carbonitrile . This is not a standard aryl halide.[1] To optimize your reaction, you must understand the competing forces at play on this specific scaffold:
The "Acidic" Trap (N1-H): The nitrile group at C7 is strongly electron-withdrawing (EWG). This significantly increases the acidity of the N1 proton (
) compared to unsubstituted indazole (). Standard bases (KOtBu, NaH) will instantly deprotonate this, creating a nitrogen anion that can coordinate to Palladium, shutting down the catalytic cycle (poisoning).
The "Nitrile" Lure: The C7-nitrile is an excellent
-donor. If your catalyst system is electron-deficient or lacks steric bulk, the Palladium center may coordinate to the nitrile nitrogen rather than performing oxidative addition at the C5-Bromine.
Electronic Activation (The Good News): The 7-CN and the diazo-core make the C5-position electron-deficient. This actually facilitates oxidative addition. The challenge is not reactivity; it is catalyst stability and preventing side reactions.
Catalyst & Ligand Selection Engine[2][3][4]
Do not use generic "Pd(PPh3)4" for this substrate. It is prone to oxidation and lacks the steric bulk to prevent nitrile coordination. Use Buchwald Precatalysts (Gen 3 or Gen 4) to ensure rapid generation of the active
species.
A. For Suzuki-Miyaura Coupling (C-C Bond)
Primary Recommendation:XPhos Pd G4 or SPhos Pd G4 .
Why: SPhos and XPhos are dialkylbiaryl phosphines.[2] They are electron-rich (facilitating oxidative addition into the bromide) and extremely bulky. The bulk creates a "shell" around the Pd, preventing the 7-CN group or the Indazole N1 from binding to the metal center.
Base:
(2.0–3.0 equiv). Avoid strong alkoxides to prevent nitrile attack.
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid transmetalation pathway.
if possible. While standard for Buchwald, it can cause nucleophilic attack on the 7-CN group (converting it to an imidate) or deprotonate N1 too aggressively.
Decision Logic & Visualization
The following diagram illustrates the logic flow for selecting the correct catalytic system based on your coupling partner and substrate state.
Caption: Catalyst selection logic tree emphasizing the necessity of N1 protection and ligand specificity for C-C vs. C-N bond formation.
Troubleshooting Guide (FAQs)
Q1: The reaction turns black immediately, and conversion is <10%. What is happening?
Diagnosis: "Pd-Black" precipitation.
Cause: The active Pd(0) species is unstable. This often happens because the 7-CN group or the free N1-H is coordinating to the Pd, displacing your phosphine ligand. Once the ligand falls off, Pd aggregates into inactive metal.
Solution:
Switch to a G3/G4 Precatalyst: These contain the ligand pre-bound to Pd.
Add Free Ligand: Add 1-2 mol% of free ligand (e.g., XPhos) alongside the precatalyst to shift the equilibrium toward the active species.
Q2: I see the product, but also a significant amount of de-brominated starting material (Ar-H).
Diagnosis: Protodehalogenation.
Cause: The Pd(II)-Ar intermediate is intercepting a hydride source instead of the boronic acid/amine. Common hydride sources are alcohols (solvents) or formate impurities.
Solution:
Change Solvent: If using isopropanol or ethanol, switch to Toluene or Dioxane .
Dry Your System: Water is fine for Suzuki, but for Buchwald, ensure anhydrous conditions.
Increase Concentration: Higher concentration favors the bimolecular coupling step over the unimolecular side reaction.
Q3: My nitrile group (CN) disappeared or converted to an amide.
Diagnosis: Nitrile Hydrolysis.
Cause: High temperature + aqueous base (Suzuki conditions) or strong alkoxides (Buchwald). The 7-position is electronically activated, making the CN susceptible to attack.
Solution:
Reduce Base Strength: Switch from
or to or .
Lower Temperature: Try running the reaction at 60°C–80°C instead of 100°C+.
Anhydrous Suzuki: Use anhydrous conditions with CsF (Cesium Fluoride) as the activator instead of aqueous carbonate.
Validated Experimental Protocols
Protocol A: Suzuki Coupling (Robust)
Best for: Attaching aryl/heteroaryl groups to C5.
Preparation: In a glovebox or under Argon, charge a vial with:
(2.5 equiv) — Note: Carbonate is slower than alkoxide but safer for the nitrile.
Solvent: Add anhydrous t-Amyl Alcohol or Toluene . Concentration: 0.2 M.
Reaction: Seal and heat to 90°C overnight.
Check: If conversion is slow, add 2 mol% free BrettPhos.
Troubleshooting Flowchart
Caption: Diagnostic workflow for identifying reaction failures based on LCMS data of crude mixtures.
References
BenchChem. (2025).[4][5][6] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[7] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[7] Retrieved from
Luo, Y., et al. (2021).[8] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[1][9][10] Retrieved from
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from
LC-MS Characterization of 5-Bromo-1H-indazole-7-carbonitrile: A Regio-Selective Profiling Guide
Executive Summary 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1260846-55-2) is a high-value heterocyclic scaffold, predominantly utilized as a pharmacophore in the development of kinase inhibitors (e.g., LRRK2, IDO1) and al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-1H-indazole-7-carbonitrile (CAS: 1260846-55-2) is a high-value heterocyclic scaffold, predominantly utilized as a pharmacophore in the development of kinase inhibitors (e.g., LRRK2, IDO1) and allosteric modulators.[1][2] Its structural utility lies in the orthogonal reactivity of the 5-bromo (cross-coupling) and 7-cyano (H-bond acceptor/hydrolysis) handles.[1]
However, the synthesis and purification of this intermediate present a specific analytical challenge: Regioisomeric Heterogeneity . Standard C18 chromatography often fails to resolve the target 5-bromo-7-cyano isomer from its 5-bromo-3-cyano or 6-bromo positional isomers, leading to downstream synthetic failures.[1]
This guide compares a standard C18/UV workflow against a high-fidelity Biphenyl/MS protocol, demonstrating why the latter is the requisite standard for pharmaceutical-grade characterization.[1]
Part 1: Comparative Analysis of Analytical Approaches
The Challenge: Isomeric Resolution
Indazoles exhibit annular tautomerism (1H vs. 2H) and are prone to regiochemical scrambling during halogenation or cyanation steps. A standard analytical method must answer two questions:
Identity: Is the bromine on C5 and the nitrile on C7?
Purity: Is the sample free of the N-alkylated or regioisomeric byproducts?
Comparison Table: Standard vs. Optimized Method
Feature
Method A: Standard (Baseline)
Method B: Optimized (Recommended)
Stationary Phase
C18 (Octadecyl)
Biphenyl or Phenyl-Hexyl
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Isomer Resolution
Poor (Co-elution of 5-Br/6-Br isomers)
High (Separates based on electron density)
Detection
UV (254 nm)
ESI-MS (SIM/SRM)
Sensitivity
Low (Requires >10 µg injection)
High (Picogram detection)
Specificity
Non-specific (Relies on RT)
Specific (Br Isotope Pattern + Fragmentation)
Throughput
15-20 min gradient
8-10 min gradient
Expert Insight: Why Biphenyl?
While C18 columns separate based on hydrophobicity, positional isomers of bromo-cyano-indazoles have nearly identical logP values (~2.1).[1] Biphenyl phases engage in
- stacking with the electron-deficient indazole ring.[1] The position of the electron-withdrawing nitrile group (C7 vs C3) significantly alters the -cloud density, resulting in distinct retention shifts on phenyl-based columns that are invisible on C18.[1]
Part 2: Experimental Protocols
Sample Preparation (Self-Validating)
Solvent: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[1]
Rationale: 100% organic solvent can cause peak distortion (strong solvent effect).[1] Acid prevents nitrile hydrolysis compared to basic diluents.[1]
Stability Check: Re-inject sample after 4 hours. If a peak at [M+18] (Amide) appears, the nitrile is hydrolyzing. Action: Analyze immediately upon dilution.[1]
LC-MS Method Parameters
Chromatography (UHPLC)
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.[1]
Mobile Phase A: Water + 0.1% Formic Acid (Ion pairing agent).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Requirement: The molecular ion cluster must show two peaks separated by 2 Da (m/z 222 and 224) with near-identical intensity.[1]
Deviation: If the ratio is distorted (e.g., 3:1), the sample is contaminated with a non-brominated impurity (e.g., chloro-analog) or an isobaric interference.[1]
Fragmentation Pathway (MS/MS)
To confirm the structure, perform MS/MS on the parent ion (m/z 222).
Precursor: m/z 222 (Parent).
Loss 1: -27 Da (HCN).[1] Characteristic of the nitrile group.
m/z 195.
Loss 2: -79 Da (Br radical). Characteristic of the halogen.
The following diagram illustrates the optimized characterization workflow, highlighting the decision points for purity validation.
Caption: Optimized LC-MS workflow for 5-Bromo-1H-indazole-7-carbonitrile characterization, emphasizing the critical Br-isotope checkpoint.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole. Retrieved from [Link]
Zhou, Q., et al. (2024).[1] Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ChemRxiv. Retrieved from [Link]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to HPLC Purity Standards for 5-Bromo-1H-indazole-7-carbonitrile In the landscape of modern drug discovery, the indazole scaffold is a cornerstone, forming the structural basis of numerous targ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to HPLC Purity Standards for 5-Bromo-1H-indazole-7-carbonitrile
In the landscape of modern drug discovery, the indazole scaffold is a cornerstone, forming the structural basis of numerous targeted therapies, particularly in oncology.[1] 5-Bromo-1H-indazole-7-carbonitrile is a key heterocyclic intermediate, valued for its strategic functionalization points that allow for the synthesis of diverse compound libraries. The bromine atom provides a reactive site for cross-coupling reactions, while the nitrile group can be elaborated into other functional moieties, making it a versatile building block for Active Pharmaceutical Ingredients (APIs).
The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.[2] Impurities originating from the synthesis of 5-Bromo-1H-indazole-7-carbonitrile can carry through to the final API, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability. Therefore, establishing robust, reliable, and precise analytical standards for purity determination is a non-negotiable aspect of the drug development process, mandated by regulatory bodies worldwide.[3][4]
This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for assessing the purity of 5-Bromo-1H-indazole-7-carbonitrile. We will delve into the rationale behind method development, present a detailed experimental protocol, and compare HPLC with orthogonal analytical techniques, offering a comprehensive framework for researchers, analytical chemists, and drug development professionals.
The Primacy of HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[5] Its dominance stems from its high resolving power, sensitivity, and quantitative accuracy.[4][6] For a molecule like 5-Bromo-1H-indazole-7-carbonitrile, which possesses aromatic chromophores and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5][7]
The advantages of employing HPLC for this specific application are manifold:
High Resolution: Capable of separating the main compound from closely related structural isomers and impurities.[8]
Superb Sensitivity: UV detection allows for the quantification of impurities at very low levels (typically <0.1%).[8]
Quantitative Precision: Provides highly reproducible and accurate measurements of the peak areas, which directly correlate to the concentration of each component.[4]
Versatility: The method can be adapted to be "stability-indicating," meaning it can separate the parent compound from its degradation products.[8]
Understanding the Analyte: Physicochemical Properties and Potential Impurities
A robust analytical method is built upon a foundational understanding of the analyte and its likely contaminants.
Physicochemical Profile
The structure of 5-Bromo-1H-indazole-7-carbonitrile dictates its chromatographic behavior. Key properties are summarized below.
Property
Value (Estimated)
Rationale & Implication for HPLC
Molecular Formula
C₈H₄BrN₃
---
Molecular Weight
222.04 g/mol
Influences diffusion rates but is less critical than polarity for retention in RP-HPLC.
Appearance
Likely a solid (powder)
Requires dissolution in an appropriate solvent for analysis.[9][10]
Polarity
Moderately Polar
The indazole core, nitrile, and bromine contribute to its polarity, making it ideal for Reverse-Phase HPLC.
UV Absorbance
Expected λmax ~220-300 nm
The fused aromatic ring system (indazole) is a strong chromophore, ensuring sensitive detection via UV-Vis spectroscopy.
Solubility
Soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO)
Facilitates sample preparation for HPLC analysis.
Anticipating Impurities: A Synthesis-Forward Approach
Impurities are typically byproducts of the synthetic route.[11] A plausible synthesis of 5-Bromo-1H-indazole-7-carbonitrile may involve the cyclization of a substituted aminobenzonitrile. Understanding this allows us to predict potential impurities that the HPLC method must be able to resolve.
Starting Materials: Unreacted precursors, such as a brominated 2-amino-3-cyanobenzonitrile.
Intermediates: Incompletely cyclized or functionalized intermediates.[11]
Regioisomers: Bromination at an alternative position on the indazole ring (e.g., 4-Bromo or 6-Bromo isomers) could occur if selectivity is not perfect.
Related Substances: Over-brominated species (di-bromo-indazole) or byproducts from side reactions.[11]
Degradation Products: The compound may degrade under stress conditions (acid, base, oxidation, light), forming new impurities that a stability-indicating method must detect.[8]
Experimental Protocol: A Validatable HPLC Method for Purity Determination
This section details a robust, self-validating RP-HPLC method designed for the routine purity analysis of 5-Bromo-1H-indazole-7-carbonitrile. The causality behind each parameter selection is explained to provide a framework for adaptation and troubleshooting.
Instrumentation and Consumables
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A high-quality Reverse-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for its excellent resolving power and chemical stability.[12]
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
Mobile Phase Additive: Formic acid (FA) or Trifluoroacetic acid (TFA) to control pH and ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. A 0.1% concentration is standard.[13]
Chromatographic Conditions
Parameter
Setting
Justification
Mobile Phase A
0.1% Formic Acid in Water
Aqueous component for retaining polar compounds. Formic acid ensures protonation and good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic component for eluting non-polar compounds. Acetonitrile is chosen for its low UV cutoff and viscosity.
Elution Mode
Gradient
A gradient is essential to elute a wide range of potential impurities with varying polarities in a reasonable timeframe and with good peak shape.[14]
Gradient Program
0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
The shallow initial gradient ensures resolution of early-eluting polar impurities. The steep ramp elutes the main peak and any non-polar impurities. The hold and re-equilibration steps ensure reproducibility.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength
254 nm
A common wavelength for aromatic compounds. A DAD is recommended to check for peak purity across the full UV spectrum and identify the optimal wavelength.
Injection Volume
5 µL
A small volume minimizes potential peak distortion from the sample solvent.
Sample and Standard Preparation
Diluent Selection: The diluent should be a mixture of Mobile Phase A and B (e.g., 50:50 ACN/Water) to ensure the sample is fully dissolved and compatible with the starting mobile phase conditions.
Sample Preparation: Accurately weigh and dissolve the 5-Bromo-1H-indazole-7-carbonitrile sample in the diluent to a final concentration of approximately 0.5 mg/mL.[2] Sonicate briefly if necessary to ensure complete dissolution.
Reference Standard (if available): Prepare a reference standard at the same concentration.
System Suitability Testing (SST) - A Self-Validating System
Before analyzing any samples, the system's performance must be verified. This ensures the trustworthiness of the results.[4]
Inject the Reference Standard solution six times consecutively.
Calculate the following parameters:
Injection Precision: The Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 1.0%.[15]
Tailing Factor (T): Should be between 0.8 and 1.5 for the main peak. This ensures peak symmetry.
Theoretical Plates (N): Should be > 2000. This indicates column efficiency.
Data Analysis and Purity Calculation
Integrate all peaks in the chromatogram from the sample injection, excluding solvent front peaks.
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the purity analysis process from sample receipt to final report.
Caption: Standard workflow for HPLC purity analysis of 5-Bromo-1H-indazole-7-carbonitrile.
A Comparative Guide: HPLC vs. Orthogonal Analytical Techniques
While HPLC is the primary workhorse for purity determination, a comprehensive analysis often relies on orthogonal methods—techniques that measure the same attribute using a different physical principle. This approach provides a more complete and trustworthy characterization of the compound.[16]
Technique
Principle
Primary Use for Purity
Sensitivity
Quantitation
Impurity ID
Limitations
HPLC-UV
Differential partitioning between mobile and stationary phases.
Ionization suppression can affect quantitation; complex data interpretation.
qNMR
Nuclear spin absorption in a magnetic field.
Absolute Purity Determination (without a specific reference standard). [16]
Low (µg-mg)
Excellent (Absolute)
Excellent (Structural info)
Low throughput; requires high sample concentration; not suitable for trace impurity detection.[16]
GC-FID/MS
Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Analysis of volatile and thermally stable compounds.
Very High (pg-fg)
Excellent (Relative)
Excellent (with MS)
Not suitable for non-volatile, thermally labile compounds like 5-Bromo-1H-indazole-7-carbonitrile.[12]
Decision Framework for Purity Analysis
The choice of analytical technique is driven by the specific question being asked. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.
Conclusion
The establishment of a stringent purity standard for 5-Bromo-1H-indazole-7-carbonitrile is fundamental to its successful application in drug development. High-Performance Liquid Chromatography stands as the unequivocal industry standard for this purpose, offering a robust, sensitive, and precise method for routine quality control and stability testing. The detailed RP-HPLC protocol provided in this guide serves as a validated starting point for implementation in analytical laboratories.
However, true scientific integrity demands a multi-faceted approach. While HPLC excels at quantitative purity profiling, it should be complemented by orthogonal techniques. LC-MS is indispensable for the unambiguous identification of unknown impurities, and quantitative NMR (qNMR) provides an unparalleled method for determining absolute purity, which is crucial for the certification of reference materials. By integrating these techniques, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality and safety of the intermediates that form the foundation of next-generation therapeutics.
References
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google.
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16). PharmaEducation.
Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide. Benchchem.
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Pharmaceutical Technology.
A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org.
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012, January 27). Walsh Medical Media.
White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online.
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, October 28). Indian Journals.
A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne. Benchchem.
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Google.
Synthesis routes of 5-bromo-1H-indazole. Benchchem.
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2026, January 31). ResearchGate.
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
5-bromo-1H-indazole. PubChem.
An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
bioassay validation using 5-Bromo-1H-indazole-7-carbonitrile references
Title: Comprehensive Comparison Guide: Bioassay Validation Using 5-Bromo-1H-indazole-7-carbonitrile Reference Inhibitors Introduction The development of Alternative Complement Pathway (AP) therapeutics requires robust, h...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Comparison Guide: Bioassay Validation Using 5-Bromo-1H-indazole-7-carbonitrile Reference Inhibitors
Introduction
The development of Alternative Complement Pathway (AP) therapeutics requires robust, highly reproducible bioassays to screen and validate novel drug candidates. 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1) serves as a critical synthetic precursor and pharmacophore core for potent, reversible small-molecule Complement Factor D (CFD) inhibitors[1]. In assay development, derivatives of this indazole scaffold (such as Danicopan analogs or generic CFD-IN-1) are universally employed as gold-standard reference inhibitors[2].
This guide objectively compares the two primary bioassays used to validate CFD inhibition—the Biochemical Thioesterolytic Assay and the Functional Hemolytic Assay—providing step-by-step methodologies and causality-driven insights to ensure your screening cascade is self-validating, physiologically relevant, and statistically rigorous.
Mechanistic Overview: Why Target Factor D?
Complement Factor D is a highly specific serine protease that catalyzes the rate-limiting step of the Alternative Pathway: the cleavage of Factor B within the C3bB proconvertase complex to form the active C3 convertase (C3bBb)[3]. Because CFD is essential only for the AP, inhibiting it with indazole-derived small molecules effectively halts AP-mediated Membrane Attack Complex (MAC) formation without compromising the classical or lectin immune defense pathways[4].
Mechanism of Alternative Complement Pathway inhibition by indazole-derived Factor D inhibitors.
Comparative Analysis of Validation Bioassays
To establish a self-validating screening cascade, researchers must correlate direct enzymatic inhibition (biochemical) with functional pathway blockade (cell-based). The table below compares the performance of an indazole-based reference inhibitor across both platforms.
Assay Parameter
Biochemical Thioesterolytic Assay
Functional AP Hemolytic Assay
Target
Recombinant Human CFD
Endogenous CFD in Human Serum
Substrate
Z-Lys-SBzl (Synthetic Thioester)
Rabbit Erythrocytes
Readout
Absorbance (405 nm) via DTNB
Absorbance (412 nm) via Hemoglobin
Reference IC₅₀
0.005 μM – 0.010 μM
0.050 μM – 0.100 μM
Throughput
High (384-well compatible)
Medium (96-well compatible)
Physiological Relevance
Low (Measures direct catalytic blockade)
High (Measures whole-pathway blockade)
Primary Utility
SAR driving & High-Throughput Screening
Pharmacodynamic modeling & Lead optimization
Experimental Protocols: Self-Validating Systems
Protocol 1: Recombinant CFD Thioesterolytic Assay
Causality Check: Why use a thioester substrate? Natural CFD has exceptionally low basal activity and specifically requires the C3bB complex to undergo a conformational change for activation. However, synthetic thioester substrates like bypass this requirement[5]. This allows for the direct, cell-free measurement of CFD esterolytic activity via Ellman’s reagent (DTNB), isolating the inhibitor's direct affinity for the CFD active site without confounding protein-protein interactions[6].
Step-by-Step Methodology:
Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris, 1 M NaCl, pH 7.5. The high salt concentration prevents non-specific electrostatic interactions.
Reagent Dilution: Dilute recombinant human CFD to 5 ng/µL in Assay Buffer. Prepare a 10 mM stock of the 5-Bromo-1H-indazole-7-carbonitrile reference inhibitor in DMSO, followed by a 10-point 1:3 serial dilution.
Substrate Preparation: Dilute Z-Lys-SBzl to 200 µM in Assay Buffer containing 200 µM DTNB.
Reaction Initiation: In a 96-well clear microplate, combine 40 µL of diluted CFD with 10 µL of the reference inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding 50 µL of the Substrate/DTNB mixture[5].
Kinetic Readout: Immediately read the plate in kinetic mode at an absorbance of 405 nm for 20 minutes[5].
Self-Validation (Z'-Factor): Calculate the Z'-factor using the uninhibited enzyme (positive control) and a blank containing no CFD (negative control). A robust assay must yield a
.
Protocol 2: Alternative Pathway (AP) Hemolytic Assay
Causality Check: Why use rabbit erythrocytes? Rabbit red blood cells naturally lack human complement regulatory surface proteins (such as DAF/CD55 and MCP/CD46)[4]. When exposed to normal human serum, they are recognized as foreign, triggering spontaneous AP activation and subsequent MAC-mediated cell lysis. This provides a clean, functional readout of AP activity driven by endogenous Factor D[7].
Step-by-Step Methodology:
Erythrocyte Preparation: Wash rabbit erythrocytes in Gelatin Veronal Buffer containing EGTA and MgCl₂ (Mg-EGTA buffer). EGTA chelates calcium, completely blocking the Classical and Lectin pathways, ensuring only the Mg²⁺-dependent Alternative Pathway is active.
Inhibitor Incubation: In a 96-well V-bottom microplate, add serial dilutions of the indazole reference inhibitor (e.g., )[7].
Serum Addition: Add a pre-titered dilution of normal human serum (typically 10-20% final concentration) to the wells to initiate complement activation[7].
Hemolysis: Add the rabbit erythrocyte suspension to each well. Incubate the plate at 37°C for exactly 30 minutes[7].
Hemoglobin Release Measurement: Pellet the intact erythrocytes by centrifugation (500 x g for 5 mins). Transfer the supernatant to a new flat-bottom microplate and measure the absorbance at 412 nm[7]. Calculate the percentage of hemolysis relative to a buffer-only control (0% lysis) and a fully lysed control (100% lysis).
Data Interpretation: Understanding the IC₅₀ Shift
When validating these assays using a 5-Bromo-1H-indazole-7-carbonitrile derived reference, researchers will universally observe a rightward shift in the IC₅₀—from single-digit nanomolar in the biochemical assay to high nanomolar in the hemolytic assay[2]. This shift is physiologically accurate and driven by two causal factors:
Plasma Protein Binding: Indazole-carbonitrile derivatives often exhibit high plasma protein binding in human serum, significantly reducing the free fraction of the inhibitor available to bind CFD in the hemolytic assay.
Pathway Amplification: The AP is a powerful amplification loop. Even a minute fraction of uninhibited CFD can generate enough C3 convertase to trigger MAC deposition. Therefore, near-complete functional blockade of the enzyme is required to prevent hemolysis, necessitating higher inhibitor concentrations.
References
Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Google Patents (WO2018160889A1).
A type III complement factor D deficiency: Structural insights for inhibition of the alternative pathway. National Institutes of Health (PMC). Available at:[Link]
Quality Control Benchmarks for 5-Bromo-1H-indazole-7-carbonitrile Sourcing
Executive Summary: The "Hinge Binder" Challenge In the realm of kinase inhibitor development, the indazole scaffold is ubiquitous, often serving as a bioisostere for the indole ring to target the ATP-binding hinge region...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hinge Binder" Challenge
In the realm of kinase inhibitor development, the indazole scaffold is ubiquitous, often serving as a bioisostere for the indole ring to target the ATP-binding hinge region. While 5-bromo-1H-indazole is a commodity chemical, the 7-carbonitrile substituted variant (CAS: 1360884-94-1) represents a high-value, high-risk building block. The C7-cyano group introduces critical electronic withdrawal and steric constraints, often improving selectivity profiles against off-target kinases.
However, sourcing this intermediate is fraught with "invisible" quality risks. Unlike simple halo-indazoles, the 7-cyano motif introduces specific vulnerabilities: susceptibility to hydrolysis (amide formation), catalyst poisoning (N-coordination), and synthesis-dependent impurity profiles that can silently kill downstream Suzuki-Miyaura couplings.
This guide objectively compares the two dominant sourcing grades—Grade A (Classical Diazotization) and Grade B (Catalytic Cyanation) —providing experimental benchmarks to validate your supply chain.
Grade A requires recrystallization before GMP steps.
Critical Impurity
Azo-oligomers (Tars)
5,7-Dibromo-1H-indazole
Grade B's impurity competes in cross-coupling, yielding complex mixtures.
Residual Pd
< 5 ppm
20 - 200 ppm
High Pd in Grade B can cause false positives in biological assays or accelerate degradation.
Suzuki Yield
Variable (40-80%)
Consistent (>85%)
Grade A variability is due to radical scavenging by tars.
Solubility
Poor (often colored yellow/brown)
Good (Off-white solid)
Dark color in Grade A indicates oxidation products.
Visualizing the Impurity Flow
Understanding the origin of these impurities is vital for troubleshooting. The following diagram maps the synthetic pathways to their specific QC risks.
Caption: Figure 1. Synthetic origins of critical quality attributes.[3][4][5] Route B yields higher purity but introduces metal and competitive halide risks.
Experimental Validation Protocols
As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone. Use these self-validating protocols to benchmark incoming batches.
Protocol 1: The "Stress Test" HPLC Method
Standard C18 gradients often fail to resolve the 7-carboxamide hydrolysis impurity from the 7-nitrile parent due to similar polarities. This method uses a phenyl-hexyl column for superior pi-pi selectivity.
Objective: Quantify 7-carboxamide and 5,7-dibromo impurities.
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-2 min: 5% B (Isocratic hold to elute salts).
2-15 min: 5% -> 95% B (Linear).
15-20 min: 95% B.
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).
5,7-Dibromo (RRT ~1.2): < 0.5%. (Competes for Pd oxidative addition).
Protocol 2: Functional Use Test (Suzuki Coupling)
The ultimate QC test is a standardized Suzuki coupling. Indazoles with free N-H protons can poison Palladium catalysts. If a batch fails this test despite high HPLC purity, suspect Residual Metal Scavengers (from Grade B purification) or Radical Inhibitors (from Grade A tars).
Comparative Analysis of Indazole-3-Carbonitrile Derivatives: Scaffold Performance in Kinase Inhibition and Forensic Toxicology
As drug discovery and analytical chemistry evolve, certain chemical scaffolds emerge as "privileged structures" due to their unique physicochemical properties. The 1H-indazole-3-carbonitrile core is a prime example of su...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery and analytical chemistry evolve, certain chemical scaffolds emerge as "privileged structures" due to their unique physicochemical properties. The 1H-indazole-3-carbonitrile core is a prime example of such a scaffold. Characterized by a rigid, planar bicyclic system coupled with a strongly electron-withdrawing, sp-hybridized cyano group, this moiety has demonstrated exceptional utility across two distinct scientific domains: as a highly potent pharmacophore in targeted kinase inhibition, and as a critical analytical biomarker in forensic toxicology.
This guide provides an objective, data-driven comparative analysis of specific indazole-carbonitrile derivatives, evaluating their performance against alternative scaffolds and detailing the self-validating experimental protocols required to characterize them.
Scaffold Mechanics: The Causality of the 3-Cyano Group
To understand the performance of indazole-carbonitrile derivatives, we must first analyze the causality of their molecular interactions. The unsubstituted indazole ring serves as a versatile hydrogen-bond donor (N1-H) and acceptor (N2). However, the strategic placement of a carbonitrile group (-C≡N) at the 3-position fundamentally alters the molecule's behavior:
Electronic Modulation: The cyano group withdraws electron density from the aromatic system, lowering the pKa of the N1 proton and strengthening its hydrogen-bond donor capacity.
Entropic Water Displacement: The linear geometry of the cyano group allows it to project deeply into narrow hydrophobic pockets within kinase active sites. In many cases, this projection displaces high-energy structural water molecules, providing a massive entropically driven boost to binding affinity[1].
Fig 1: Pharmacophore mapping of the indazole-3-carbonitrile scaffold in kinase active sites.
Rho-associated protein kinase (ROCK) is a primary target for vasorelaxation and hypertension therapies. While the clinically approved drug Fasudil utilizes an isoquinoline core, it often suffers from a narrow therapeutic window due to off-target kinase activity.
By contrast, the indazole-carbonitrile derivative DL0805 acts as a potent ROCK-I inhibitor (IC₅₀ = 6.67 μM)[2]. Molecular docking studies reveal that the N and NH of the indazole ring form critical bidentate hydrogen-bond interactions with Met 156 in the ROCK-I hinge region[2]. The 5-nitro substitution further optimizes the electronic distribution of the core. When compared to isoquinolines, the indazole-carbonitrile scaffold provides superior vectors for N-substitution (e.g., via prolinamido derivatives), allowing medicinal chemists to fine-tune isoform selectivity (ROCK-I vs. ROCK-II)[2].
The c-MET receptor tyrosine kinase is heavily implicated in tumor metastasis. Developing Type-III (allosteric) inhibitors requires navigating complex polar subpockets. Early lead compounds utilized a difluorophenyl group, which yielded moderate affinity.
Through Free Energy Perturbation (FEP) calculations, researchers discovered that replacing the difluorophenyl group with an indazole-3-carbonitrile scaffold drastically improved performance[1]. The 3-cyano group is perfectly positioned to displace a highly structured water molecule near residue R1227, yielding a highly favorable free energy shift (ΔG = −3.080 kcal/mol)[1]. The optimized 5-fluoro-1H-indazole-3-carbonitrile derivative (Compound 22) achieved a K_d of 87 nM against wild-type c-MET and an exceptional 11 nM against the clinically resistant D1228V mutant[1].
C. Forensic Toxicology: Synthetic Cannabinoid Degradation
Context: Carboxamide-type Synthetic Cannabinoid Receptor Agonists (SCRAs) like CUMYL-PINACA.
Beyond drug design, indazole-carbonitriles serve as vital analytical markers. When users smoke carboxamide-type synthetic cannabinoids, the parent compounds undergo severe thermal degradation. This degradative pathway proceeds via indazole-amide formation and subsequent dehydration to yield an indazole-carbonitrile [3].
Crucially, this thermolytic pathway culminates in the liberation of highly toxic hydrogen cyanide (HCN) gas, in amounts up to 27 µg per mg of starting material[3]. In forensic laboratories, detecting indazole-carbonitrile derivatives via GC-MS is the definitive diagnostic marker to confirm SCRA consumption and explain acute cyanide toxicity in patients[3].
Highly stable GC-MS biomarker for SCRA exposure[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to prevent false positives or assay artifacts.
Rationale: Nitrogen-rich heterocycles often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background fluorescence, ensuring the trustworthiness of the IC₅₀ data.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point, 3-fold serial dilution of the indazole-carbonitrile derivative in 100% DMSO.
Internal Controls (Critical):
Positive Control (100% Inhibition): 10 μM Staurosporine (pan-kinase inhibitor).
Negative Control (0% Inhibition): 1% DMSO vehicle.
Reaction Assembly: In a 384-well low-volume ProxiPlate, combine 2 nM target kinase (ROCK-I or c-MET), ULight-labeled peptide substrate, and the compound dilution. Incubate for 15 minutes at room temperature.
Catalysis: Initiate the reaction by adding ATP at the predetermined K_m concentration. Incubate for 60 minutes.
Detection & Validation: Add EDTA (to stop the reaction) and Eu-anti-phospho antibody. Read on an EnVision plate reader (Excitation 320 nm, Emission 615/665 nm). Calculate the Z'-factor using the controls. Proceed with IC₅₀ calculation only if Z' > 0.5.
Fig 2: Quality-controlled TR-FRET workflow for evaluating indazole-carbonitrile kinase inhibitors.
Protocol B: GC-MS Thermal Degradation Profiling
Rationale: Simulates the combustion of synthetic cannabinoids to trap and quantify the resulting indazole-carbonitrile degradants and liberated cyanide.
Combustion Simulation: Place 10 mg of the SCRA (e.g., CUMYL-PINACA) in a quartz tube furnace. Heat to 600°C under a continuous flow of synthetic air (1 L/min) to simulate smoking conditions.
Sequential Trapping:
Route the effluent first through a cold trap (-80°C, isopropanol/dry ice) containing 10 mL of dichloromethane (DCM) spiked with an internal standard (Indazole-d4-carbonitrile) to capture the indazole-carbonitrile degradant.
Route the remaining gas through a secondary impinger containing 0.1 M NaOH to trap gaseous HCN as NaCN.
GC-MS Analysis: Inject 1 µL of the DCM extract into a GC-MS system equipped with an HP-5MS column (30 m x 0.25 mm). Use a temperature gradient: 80°C hold for 1 min, ramp 15°C/min to 300°C. Monitor the molecular ion (M+) of the specific indazole-3-carbonitrile in Electron Ionization (EI) mode to confirm degradation.
References
1.[3] Cannabimimetic activities of cumyl carboxamide-type synthetic cannabinoids | Request PDF - ResearchGate -
2.[2] Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC -
3.[1] Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor | Journal of Medicinal Chemistry - ACS Publications -
Executive Summary 5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1) presents a dual-hazard profile in waste management: the organohalogen moiety (bromine) and the nitrile functionality (cyano group). Improper dispos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-1H-indazole-7-carbonitrile (CAS: 1360884-94-1) presents a dual-hazard profile in waste management: the organohalogen moiety (bromine) and the nitrile functionality (cyano group). Improper disposal poses immediate risks of hydrogen cyanide (HCN) generation if acidified and long-term environmental persistence due to halogenation.
This guide defines the operational protocols for the segregation, packaging, and disposal of this compound.[1] The core directive is strictly "Pack and Ship" for high-temperature incineration. In-lab chemical deactivation is not recommended due to the risk of liberating toxic byproducts (ammonia, HCN) during uncontrolled hydrolysis.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its reactive potential. The structure of 5-Bromo-1H-indazole-7-carbonitrile dictates its waste stream compatibility.
Feature
Structural Moiety
Disposal Implication
Cyanide Source
Nitrile (-CN) at C7
CRITICAL: Potential to release Hydrogen Cyanide (HCN) gas if mixed with strong acids (pH < 2). Must never enter acidic waste streams.[2]
Halogen Content
Bromine (-Br) at C5
Requires classification as Halogenated Waste .[3] High halogen content can corrode standard incinerators; must be flagged for facilities with scrubbers.
Nitrogen Heterocycle
Indazole Core
Nitrogen-rich; potential for NOx generation during combustion.
Physical State
Solid (Powder)
Dust hazard.[4] High surface area increases reactivity in spill scenarios.
Specific Target Organ Toxicity (Respiratory): Category 3.[4]
Pre-Disposal: Segregation & Storage
Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately upon generation.
The "Do Not Mix" Rules
NO Acids: Never add this compound or its solutions to acidic waste containers (e.g., waste generated from acid workups). The nitrile group can hydrolyze or release HCN.
NO Oxidizers: Segregate from strong oxidizers (peroxides, permanganates) to prevent uncontrolled exothermic reactions in the waste drum.
Labeling: All containers must be labeled "HAZARDOUS WASTE" with the specific constituents listed: "5-Bromo-1H-indazole-7-carbonitrile, [Solvent Name]".
Containment: Place solid waste directly into a dedicated, sealable wide-mouth jar.
Double-Bagging: For fine powders, place the jar inside a clear polyethylene bag (secondary containment) to prevent dust contamination of the outer container.
Tagging: Mark the container with the toxic and irritant GHS pictograms.
Solvent Assessment: Determine the primary solvent.
Scenario 1 (Halogenated Solvents like DCM/Chloroform): Combine into the Halogenated Waste stream.
Scenario 2 (Non-Halogenated Solvents like DMSO/Methanol): Even though the solvent is non-halogenated, the presence of the brominated solute (if >1-2%) often necessitates the Halogenated Waste stream to ensure proper downstream incineration. Rule of Thumb: When in doubt, classify as Halogenated.
pH Check: Verify the waste solution is Neutral or slightly Alkaline (pH 7-10). Never acidify this stream.
Disposal Path: Fuel Blending or Incineration.
Visualizing the Decision Logic
The following diagram outlines the critical decision points for segregating this specific compound.
Figure 1: Waste segregation decision tree prioritizing the prevention of HCN generation and proper management of halogenated content.
Emergency Response: Spill Management
In the event of a spill, speed and containment are vital. Do not attempt to "neutralize" the spill with bleach or acids, as this may trigger unpredictable reactions.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (for solids).
Protocol:
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
Contain:
Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Do not dry sweep.
Liquid Spill: Surround with absorbent pads or vermiculite dikes.
Absorb: Scoop the material (or absorbent) into a wide-mouth hazardous waste jar.
Clean: Wipe the surface with a soap and water solution. Do not use acidic cleaners.
Dispose: Label the debris jar as "Hazardous Waste - Toxic Debris (Contains Nitriles)" and process via the Solid Waste workflow.
Regulatory Compliance (US/EU Context)
EPA Waste Codes (RCRA):
While not explicitly P-listed, this waste often falls under Characteristic Hazardous Waste .
D003 (Reactivity): Potential classification if the waste is capable of generating toxic gases (cyanides) at pH 2-12.5.
Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture carries F001/F002 codes.[6][7]
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the indazole ring and nitrile group.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58349842 (5-Bromo-1H-indazole-7-carbonitrile). PubChem.[8][9] [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[10] [Link]